H-Thr-Obzl.HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZGTFSDZJVMSD-SCYNACPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584170 | |
| Record name | Benzyl L-threoninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33645-24-8 | |
| Record name | Benzyl L-threoninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of H-Thr-OBzl.HCl in Peptide Chemistry: A Technical Guide
For Immediate Release
In the intricate field of peptide chemistry, where the precise assembly of amino acid building blocks is paramount, protected amino acid derivatives are indispensable tools. Among these, L-Threonine benzyl ester hydrochloride (H-Thr-OBzl.HCl) serves as a critical component for the incorporation of threonine residues into peptide sequences, particularly in solution-phase peptide synthesis (SPPS). This technical guide provides an in-depth analysis of the role of this compound, detailing its application in dipeptide synthesis, experimental protocols, and the logical workflow of its use.
Core Functionality: A C-Terminally Protected Threonine Building Block
This compound is an L-threonine amino acid derivative where the C-terminal carboxylic acid is protected by a benzyl ester group, and the N-terminal amino group is present as a hydrochloride salt. This strategic protection is essential for directing the formation of peptide bonds in a controlled manner.
-
The Benzyl Ester (-OBzl): The primary role of the benzyl ester is to prevent the carboxyl group of threonine from participating in unwanted side reactions during the coupling of its N-terminus to another amino acid. This protecting group is stable under the basic or neutral conditions typically used for peptide coupling but can be selectively removed at a later stage, most commonly through hydrogenolysis.[1]
-
The Hydrochloride Salt (.HCl): The hydrochloride salt enhances the stability and handling of the amino acid derivative. In the coupling reaction, a base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the hydrochloride, thereby liberating the free N-terminal amine to react with the activated carboxyl group of the incoming N-protected amino acid.
Application in Dipeptide Synthesis: A Workflow for Boc-Ala-Thr-OBzl
To illustrate the utility of this compound, we will consider its role in the synthesis of the dipeptide Boc-L-alanyl-L-threonine benzyl ester (Boc-Ala-Thr-OBzl). This process involves a coupling step to form the peptide bond, followed by purification. A subsequent deprotection step can then be performed to remove the C-terminal benzyl group if further elongation of the peptide chain from the C-terminus is desired, or to yield the C-terminally free dipeptide.
Experimental Workflow: Synthesis of Boc-Ala-Thr-OBzl
The following diagram, generated using the DOT language, illustrates the workflow for the synthesis of Boc-Ala-Thr-OBzl.
References
H-Thr-Obzl.HCl chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Threonine benzyl ester hydrochloride (H-Thr-OBzl.HCl) is a protected amino acid derivative crucial in the field of peptide synthesis and drug development. As a key building block, it allows for the controlled and sequential addition of threonine residues during the synthesis of peptides and peptidomimetics. The benzyl ester group serves as a temporary protecting group for the carboxylic acid functionality of threonine, preventing unwanted side reactions, while the hydrochloride salt form enhances its stability and handling properties. This document provides an in-depth overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in chemical and pharmaceutical research.
Chemical Properties and Structure
This compound is the hydrochloride salt of the benzyl ester of L-threonine. The presence of two stereocenters in the threonine backbone, along with the benzyl protecting group, dictates its three-dimensional structure and reactivity.
Structure:
-
Chemical Name: (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride
-
Synonyms: L-Threonine benzyl ester hydrochloride, H-Thr-OBzl·HCl
-
Molecular Formula: C₁₁H₁₆ClNO₃[1]
-
Molecular Weight: 245.71 g/mol [2]
The chemical structure of this compound is characterized by a central threonine core. The carboxylic acid group is esterified with a benzyl group, and the alpha-amino group is protonated to form a hydrochloride salt.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 128.0 to 132.0 °C | |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [3] |
| Optical Rotation | -10.0 to -12.0 deg (c=1, EtOH) | |
| Purity (typical) | >98.0% (HPLC) | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum of L-Threonine benzyl ester hydrochloride provides key information about its functional groups. The spectrum is available on public databases such as SpectraBase.[4][5]
-
Key Absorptions:
-
Broadband in the region of 3400-2800 cm⁻¹ corresponding to O-H (hydroxyl) and N-H (ammonium) stretching vibrations.
-
Strong absorption around 1740 cm⁻¹ attributed to the C=O stretching of the ester group.
-
Bands in the 1600-1450 cm⁻¹ range corresponding to aromatic C=C stretching of the benzyl group and N-H bending vibrations.
-
Absorptions in the 1250-1000 cm⁻¹ region are indicative of C-O stretching vibrations of the ester and hydroxyl groups.
-
Note: Publicly available experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are limited. Researchers should perform these analyses for complete structural verification.
Experimental Protocols
The synthesis of this compound typically involves the esterification of L-threonine with benzyl alcohol in the presence of an acid catalyst. The following is a representative protocol adapted from established methods for the synthesis of amino acid benzyl esters.
Synthesis of L-Threonine Benzyl Ester Hydrochloride:
This procedure involves the direct esterification of L-threonine using thionyl chloride as both the acid source and a dehydrating agent.
-
Materials:
-
L-Threonine
-
Benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Diisopropyl ether (or diethyl ether)
-
Anhydrous reaction vessel with a magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a gas outlet, suspend L-threonine (1 equivalent) in benzyl alcohol (used as both reactant and solvent, approximately 5-10 mL per gram of threonine).
-
Cool the suspension to 0 °C in an ice bath with continuous stirring.
-
Slowly add thionyl chloride (2-3 equivalents) dropwise to the cooled suspension over a period of 30-60 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The suspension should gradually become a clear solution.
-
Heat the reaction mixture to a temperature between 60-100 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a larger volume of cold diisopropyl ether (or diethyl ether) with vigorous stirring. This will precipitate the product as a white solid.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with several portions of diisopropyl ether to remove any unreacted benzyl alcohol and other impurities.
-
Dry the product under vacuum to yield L-Threonine benzyl ester hydrochloride.
-
Purification by Recrystallization:
For higher purity, the crude product can be recrystallized.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent system, such as ethanol/ether or methanol/ether.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Workflow and Diagrams
The following diagrams illustrate the synthesis workflow and the chemical structure of this compound.
Applications in Research and Development
This compound is primarily utilized as a C-terminally protected amino acid in peptide synthesis. Its application is widespread in both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis. The benzyl ester group is relatively stable to the acidic conditions used for the removal of N-terminal Boc protecting groups, but can be readily cleaved by hydrogenolysis (e.g., using H₂/Pd-C) or strong acidic conditions (e.g., HBr in acetic acid), offering a degree of orthogonality in protecting group strategies. This makes it a valuable tool in the synthesis of complex peptides, including therapeutic peptides and probes for studying biological processes.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
General Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Use in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from moisture.
-
Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.
Always refer to the specific Safety Data Sheet (SDS) for detailed safety information.
References
The Linchpin of Peptide Synthesis: A Technical Guide to Benzyl Ester Protection in SPPS
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount to successful Solid-Phase Peptide Synthesis (SPPS). Among these, the benzyl ester stands as a cornerstone, particularly within the Boc/Bzl strategy, offering a robust and reliable method for C-terminal carboxyl group protection. This in-depth technical guide elucidates the mechanism of action of benzyl ester protection, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in the synthesis of complex peptides.
The Core Principle: Orthogonality and Stability
In the landscape of SPPS, the concept of "orthogonality" is crucial. It dictates that the various protecting groups used for the N-terminus, C-terminus, and reactive side chains must be removable under distinct conditions, preventing unintended deprotection during the synthetic cycles. The benzyl ester excels in this regard within the tert-butoxycarbonyl (Boc) based strategy.
The primary advantage of the benzyl ester lies in its pronounced stability to the moderately acidic conditions required for the repetitive cleavage of the N-terminal Boc group (typically using trifluoroacetic acid, TFA, in dichloromethane)[1]. This ensures the integrity of the C-terminal anchor throughout the elongation of the peptide chain. The quasi-orthogonality of the Boc/Bzl strategy is achieved through the differential acid lability of the protecting groups; while the Boc group is removed by moderate acids, the benzyl ester requires strong acids for cleavage[2].
Mechanism of Action: Attachment and Cleavage
The journey of a peptide synthesized via SPPS with C-terminal benzyl ester protection involves two critical stages: the initial anchoring of the first amino acid to the solid support and the final cleavage of the completed peptide from the resin.
Anchoring the First Amino Acid: Esterification to Merrifield Resin
The most common solid support for this strategy is the Merrifield resin, a chloromethylated polystyrene-divinylbenzene copolymer. The first Boc-protected amino acid is attached to this resin via an ester linkage. A widely used and efficient method for this esterification is the cesium salt method[3][4].
The mechanism proceeds through a nucleophilic substitution (SN2) reaction. The cesium salt of the Boc-amino acid is a potent nucleophile that attacks the benzylic chloride on the Merrifield resin, displacing the chloride and forming the stable benzyl ester bond.
Final Cleavage: Releasing the Peptide
Upon completion of the peptide chain elongation, the final step involves the cleavage of the peptide from the resin and the simultaneous removal of the benzyl-based side-chain protecting groups. This is typically achieved using strong acids, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)[2][5].
The mechanism of acidolytic cleavage of the benzyl ester is predominantly an SN1-type reaction[6]. The strong acid protonates the ester oxygen, making the benzyl group a good leaving group. The benzyl group departs as a stable benzyl cation, which is then trapped by a scavenger to prevent side reactions.
An alternative and milder method for benzyl ester cleavage is catalytic hydrogenolysis[7][8]. This method employs a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzyl ester bond, yielding the free carboxylic acid and toluene. This approach is particularly useful when the peptide is sensitive to strong acids.
Quantitative Data: A Comparative Overview
The choice of a C-terminal protecting group significantly impacts the overall success of peptide synthesis. The following tables provide a summary of quantitative data comparing benzyl esters with other common protecting groups and cleavage reagents.
Table 1: Comparison of C-Terminal Protecting Groups in SPPS
| Protecting Group | Typical Cleavage Conditions | Stability to Boc Deprotection (TFA) | Advantages | Disadvantages |
| Benzyl Ester | Strong Acid (HF, TFMSA), Catalytic Hydrogenolysis | High | Robust, compatible with Boc/Bzl strategy, allows for simultaneous side-chain deprotection. | Requires harsh cleavage conditions (strong acids) or catalytic methods that can be poisoned. |
| Methyl/Ethyl Ester | Saponification (NaOH) | High | Stable to acid. | Base-labile, risk of racemization and side reactions during saponification. |
| tert-Butyl Ester | Moderate Acid (TFA) | Low to Moderate | Cleaved under the same conditions as many side-chain protecting groups in Fmoc/tBu strategy. | Not fully stable to repeated Boc deprotection cycles. |
| Allyl Ester | Pd(0) catalysis | High | Orthogonal to both Boc and Fmoc strategies. | Requires a specific palladium catalyst for removal. |
Table 2: Comparison of Strong Acid Cleavage Reagents for Benzyl Esters
| Reagent | Typical Conditions | Cleavage Efficiency | Key Considerations |
| Anhydrous Hydrogen Fluoride (HF) | 0°C, 1 hour, with scavengers (e.g., anisole) | High | Extremely hazardous, requires specialized apparatus. Efficient for simultaneous cleavage and deprotection. Can promote side reactions if not properly scavenged. |
| Trifluoromethanesulfonic Acid (TFMSA) | 0°C to RT, in TFA with scavengers | High | Non-volatile and very corrosive. A viable alternative to HF, though reaction times can be longer depending on the peptide and resin[9]. Can also promote side reactions. |
Experimental Protocols
The following are detailed methodologies for the key experiments involving benzyl ester protection in Boc-SPPS.
Protocol 1: Attachment of the First Boc-Amino Acid to Merrifield Resin (Cesium Salt Method)
This protocol is adapted from the method described by Gisin and is widely used for the esterification of the first amino acid to chloromethylated polystyrene resins[3][4].
Materials:
-
Boc-amino acid
-
Methanol
-
Deionized water
-
20% Aqueous solution of cesium carbonate
-
N,N-Dimethylformamide (DMF)
-
Merrifield resin (chloromethylated polystyrene)
-
Dichloromethane (DCM)
Procedure:
-
Preparation of the Boc-amino acid cesium salt: a. Dissolve the Boc-amino acid in methanol (5 mL/mmol) and add water (0.5 mL/mmol). b. Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate. c. Evaporate the mixture to dryness under reduced pressure. d. Add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step to ensure the salt is anhydrous.
-
Resin Swelling and Esterification: a. Swell the Merrifield resin in DMF (6-8 mL per gram of resin) for at least 1 hour in a reaction vessel. b. Add the dry Boc-amino acid cesium salt (1.0 equivalent based on the chlorine substitution of the Merrifield resin) to the swollen resin. c. Shake the mixture at 50°C for 24 hours.
-
Washing and Drying: a. Filter the resin and wash it thoroughly with DMF (3 times). b. Wash the resin with 50% (v/v) aqueous DMF (3 times). c. Wash the resin with 50% (v/v) aqueous methanol (3 times). d. Wash the resin with methanol (3 times). e. Dry the resin in vacuo to a constant weight.
Protocol 2: Final Cleavage and Deprotection with Anhydrous Hydrogen Fluoride (HF)
WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated HF cleavage apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.
Materials:
-
Peptide-resin
-
Scavenger (e.g., anisole, p-cresol)
-
Anhydrous Hydrogen Fluoride (HF)
-
Cold diethyl ether
-
Aqueous acetic acid (e.g., 10%)
Procedure:
-
Preparation: a. Dry the peptide-resin thoroughly under vacuum. b. Place the dried peptide-resin into the HF-resistant reaction vessel of the cleavage apparatus. c. Add the appropriate scavenger (e.g., 1 mL of anisole per gram of resin).
-
HF Cleavage: a. Cool the reaction vessel in a dry ice/acetone bath (-78°C). b. Carefully distill the desired amount of anhydrous HF into the reaction vessel. c. Allow the mixture to warm to 0°C and stir for 1 hour.
-
HF Removal and Peptide Precipitation: a. Remove the HF by vacuum distillation into a suitable trap. b. After all HF has been removed, carefully vent the apparatus. c. Add cold diethyl ether to the resin to precipitate the crude peptide. d. Wash the resin and precipitated peptide with cold diethyl ether several times to remove the scavenger and other organic-soluble byproducts.
-
Peptide Extraction and Lyophilization: a. Extract the crude peptide from the resin with an appropriate aqueous solvent, such as 10% acetic acid. b. Filter to remove the resin beads. c. Lyophilize the aqueous extract to obtain the crude peptide powder.
Protocol 3: Cleavage by Catalytic Transfer Hydrogenolysis
This protocol provides a milder alternative to strong acid cleavage for benzyl ester deprotection[7][8].
Materials:
-
Peptide-resin or protected peptide with a C-terminal benzyl ester
-
Palladium on carbon (10% Pd/C)
-
Hydrogen donor (e.g., ammonium formate, formic acid, or hydrogen gas)
-
Solvent (e.g., methanol, ethanol, DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Filtration aid (e.g., Celite)
Procedure:
-
Reaction Setup: a. Suspend the peptide-resin or dissolve the protected peptide in the chosen solvent in a reaction flask. b. Carefully add 10% Pd/C catalyst (typically 10-50% by weight relative to the peptide-resin). c. If using a hydrogen donor like ammonium formate, add it to the mixture (typically 4-10 equivalents).
-
Hydrogenolysis: a. If using hydrogen gas, flush the flask with an inert gas, then introduce hydrogen gas (a balloon is often sufficient for small-scale reactions). b. Stir the reaction mixture vigorously at room temperature. c. Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, TLC).
-
Work-up: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Wash the filter pad with the reaction solvent. c. Evaporate the filtrate under reduced pressure to obtain the deprotected peptide.
Potential Side Reactions
While robust, the use of benzyl esters in Boc-SPPS is not without potential pitfalls. Awareness of these side reactions is crucial for optimizing synthesis and purification strategies.
-
Premature Cleavage: Although stable to TFA, some premature cleavage of the benzyl ester linkage can occur during the repeated acid deprotection steps of a long synthesis, leading to a loss of peptide chains from the resin[5].
-
Alkylation: During strong acid cleavage, the generated benzyl cation is a potent electrophile that can alkylate nucleophilic side chains, particularly tryptophan and tyrosine, leading to undesired byproducts[6]. The use of effective scavengers is essential to mitigate this.
-
Aspartimide Formation: Peptides containing aspartic acid residues are prone to the formation of a cyclic aspartimide intermediate, especially when followed by glycine, serine, or alanine. This can occur under both acidic and basic conditions and can lead to a mixture of α- and β-aspartyl peptides upon ring-opening[5][10].
-
Glutamic Acid Side Reactions: During HF cleavage, the side-chain carboxyl group of glutamic acid can be protonated and dehydrated to form an acylium ion, which can then cyclize to form a pyroglutamyl residue or react with scavengers[5][10].
Conclusion
The benzyl ester protecting group remains a powerful and indispensable tool in the arsenal of the peptide chemist. Its stability, coupled with well-established protocols for its application and removal, makes it a reliable choice for the C-terminal protection of peptides synthesized using the Boc/Bzl strategy. By understanding the underlying mechanisms, leveraging detailed experimental protocols, and being cognizant of potential side reactions, researchers can effectively employ benzyl ester protection to achieve the successful synthesis of complex and challenging peptide targets, driving forward innovation in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
The Strategic Advantage of H-Thr-OBzl·HCl in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding field of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success. For threonine, an amino acid with a reactive hydroxyl side chain, effective protection is paramount to prevent unwanted side reactions and ensure the integrity of the final peptide. H-Thr-OBzl·HCl, a threonine derivative with both its hydroxyl and carboxyl groups protected by benzyl groups, offers a strategic advantage, particularly within the framework of Boc-based solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the benefits of using H-Thr-OBzl·HCl, detailed experimental protocols, and a discussion of potential side reactions and their mitigation.
Core Advantages of Benzyl Protection for Threonine
The primary role of the O-benzyl group on the threonine side chain is to prevent undesired acylation of the hydroxyl group during peptide coupling steps. This protection is crucial as the hydroxyl group is nucleophilic and can react with activated carboxyl groups, leading to the formation of ester linkages and branched peptide impurities.[1][2][3] The benzyl ether is stable to the moderately acidic conditions used for the removal of the Nα-Boc group (typically 50% TFA in DCM) but is readily cleaved under the strong acidic conditions of the final cleavage step (e.g., anhydrous hydrogen fluoride, HF) or by catalytic transfer hydrogenation.[4][5][6]
The dual protection in H-Thr-OBzl·HCl, with a benzyl ester protecting the C-terminus, makes it particularly suitable for specific applications such as solution-phase peptide synthesis and fragment condensation. In these approaches, the pre-protected C-terminus prevents unwanted reactions at this end of the amino acid, allowing for controlled segment coupling.[7][8]
While direct quantitative comparisons are sparse in the literature, the Boc/Bzl strategy is often cited for its robustness and potential for high yields, particularly in the synthesis of long and complex peptides.[9] The choice between different protecting group strategies ultimately depends on the specific peptide sequence, the desired scale of synthesis, and the available laboratory infrastructure.
Comparative Overview of Threonine Protecting Group Strategies
To contextualize the advantages of the benzyl group, a comparison with the commonly used tert-butyl (tBu) group in the orthogonal Fmoc/tBu strategy is presented below.
| Feature | Boc-Thr(Bzl)-OH (Boc/Bzl Strategy) | Fmoc-Thr(tBu)-OH (Fmoc/tBu Strategy) |
| Nα-Protection | Acid-labile Boc group (removed by TFA) | Base-labile Fmoc group (removed by piperidine) |
| Side-Chain Protection | Acid-labile Benzyl ether (removed by HF) | Acid-labile tert-Butyl ether (removed by TFA) |
| Final Cleavage | Strong acid (Anhydrous HF) | Moderate acid (TFA) |
| Typical Coupling Yield | Generally high (>95% per step with optimization)[10] | Generally high (>99%)[] |
| Key Advantages | Robust for long and difficult sequences.[12] Protonated N-terminus after Boc removal can reduce aggregation. | Milder cleavage conditions. Orthogonal protection scheme allows for on-resin modifications. |
| Potential Side Reactions | Acid-catalyzed side reactions during HF cleavage (e.g., alkylation). O-acylation if side-chain protection is incomplete.[13] | Piperidine-induced side reactions (e.g., aspartimide formation). β-elimination of the phosphate group in phosphopeptide synthesis. |
Experimental Protocols
Manual Solid-Phase Peptide Synthesis (SPPS) using Boc-Thr(Bzl)-OH
This protocol outlines the manual synthesis of a peptide on a Merrifield resin using the Boc/Bzl strategy. The workflow for a single coupling cycle is depicted below.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-amino acids (including Boc-Thr(Bzl)-OH)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU)
-
Kaiser test kit reagents
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in the reaction vessel.
-
First Amino Acid Attachment (if not pre-loaded): Follow established protocols for attaching the first Boc-protected amino acid to the resin (e.g., cesium salt method).[14]
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, drain, and add fresh 50% TFA in DCM.
-
Agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Add a solution of 10% DIEA in DCM.
-
Agitate for 2 minutes and drain. Repeat this step once more.
-
Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.
-
-
Coupling of Boc-Thr(Bzl)-OH:
-
In a separate vial, dissolve Boc-Thr(Bzl)-OH (2-4 equivalents relative to resin substitution) and HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIEA (2-4 equivalents relative to the amino acid) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[15]
-
-
Monitoring the Coupling Reaction (Kaiser Test):
-
Remove a few resin beads and wash them thoroughly with ethanol.
-
Add a few drops of each Kaiser test reagent (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol) to the beads in a test tube.[16][17]
-
Heat the tube at 100-120°C for 5 minutes.
-
A blue color indicates the presence of free primary amines (incomplete coupling). A yellow or colorless result indicates complete coupling.[16]
-
If the test is positive, repeat the coupling step.
-
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.
Final Cleavage of the Peptide from the Resin (HF Cleavage)
WARNING: Anhydrous hydrogen fluoride (HF) is an extremely corrosive and toxic substance. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment (PPE) and access to emergency treatment (calcium gluconate gel).[1][18][19]
Materials:
-
Peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., p-cresol, dimethyl sulfide, p-thiocresol for Cys-containing peptides)[20][21]
-
HF cleavage apparatus (Teflon/Kel-F)[1]
-
Dry ice/methanol bath
-
Diethyl ether (cold)
-
Solvents for peptide dissolution and purification
Procedure:
-
Preparation: Perform any necessary pre-cleavage deprotections (e.g., removal of Dnp from His or For from Trp).[1] Dry the peptide-resin under vacuum.
-
Apparatus Setup: Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus. Add the appropriate scavenger mixture.[1][21]
-
HF Condensation: Cool the reaction vessel in a dry ice/methanol bath. Carefully condense the required volume of anhydrous HF into the vessel.[1][18]
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.[1][21]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum, collecting it in a suitable trap.[1]
-
Peptide Precipitation and Washing: Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.[20]
-
Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 20% acetic acid in water).[20] Lyophilize the aqueous solution to obtain the crude peptide powder.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Deprotection by Catalytic Transfer Hydrogenation
This method provides a milder alternative to HF cleavage for removing benzyl protecting groups.[][22][23][24]
Materials:
-
Benzyl-protected peptide
-
Palladium on carbon (Pd/C) catalyst (10%) or freshly prepared palladium black[22][25]
-
Hydrogen donor (e.g., formic acid, ammonium formate, or cyclohexene)[22][23][25][26]
-
Methanol or other suitable solvent
-
Nitrogen atmosphere
Procedure:
-
Dissolve the protected peptide in a suitable solvent (e.g., methanol containing formic acid).[25]
-
In a reaction flask under a nitrogen atmosphere, add the Pd/C catalyst.
-
Add the peptide solution to the flask.
-
Stir the mixture at room temperature. The reaction is typically complete within minutes to a few hours, depending on the substrate and hydrogen donor.[25]
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Potential Side Reactions and Mitigation Strategies
While the benzyl protecting group is robust, its use, particularly in the context of strong acid cleavage, can lead to side reactions.
O-Acylation
Even with a protected hydroxyl group, O-acylation can occur if the protection is incomplete or if the protecting group is partially cleaved during synthesis. This side reaction is more pronounced in couplings involving active esters and in histidine-containing peptides. The addition of additives like 2,4-dinitrophenol or pentachlorophenol to the coupling reaction can help prevent O-acylation.[1][3]
Acid-Catalyzed Side Reactions During HF Cleavage
The strong acidic environment of HF cleavage can generate reactive carbocations from the cleavage of benzyl and other protecting groups. These can lead to:
-
Alkylation: The benzyl carbocation can alkylate nucleophilic side chains, particularly tryptophan and tyrosine. The use of scavengers like anisole, p-cresol, and dimethyl sulfide is essential to trap these carbocations.[13]
-
N-O Acyl Shift: Peptides containing serine or threonine can undergo an acid-catalyzed acyl N-O shift. This reaction is reversible upon treatment with a mild base.[27]
Application Example: Synthesis of α-Conotoxin GI
α-Conotoxins are a class of neurotoxic peptides isolated from the venom of marine cone snails, many of which contain threonine residues.[2][28][29] Their synthesis provides a practical example of the application of the principles discussed. The workflow for the chemical synthesis of α-conotoxin GI, which contains a threonine residue, is outlined below.
The synthesis involves the assembly of the linear peptide chain using Boc-SPPS, incorporating Boc-Thr(Bzl)-OH at the appropriate position. Following cleavage from the resin and removal of all protecting groups with HF, the linear peptide is purified. The purified linear peptide is then subjected to oxidative folding conditions to form the native disulfide bonds, yielding the biologically active conotoxin. The final product is then purified and characterized by methods such as LC-MS to confirm its identity and purity.[28][30]
Conclusion
H-Thr-OBzl·HCl and its corresponding Nα-protected form, Boc-Thr(Bzl)-OH, are valuable reagents in peptide synthesis, particularly within the Boc/Bzl strategy. The robust benzyl ether protection of the threonine side chain effectively prevents O-acylation, a common and problematic side reaction. While the requirement for strong acid for final deprotection necessitates careful handling and specialized equipment, the reliability of this approach for the synthesis of complex peptides is well-established. For applications in solution-phase synthesis or fragment condensation, the dual protection offered by H-Thr-OBzl·HCl provides an additional layer of control. A thorough understanding of the associated experimental protocols and potential side reactions, as outlined in this guide, is essential for the successful application of this important building block in the synthesis of threonine-containing peptides for research, diagnostics, and therapeutic development.
References
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abbiotec.com [abbiotec.com]
- 3. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chempep.com [chempep.com]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
- 17. rsc.org [rsc.org]
- 18. UQ eSpace [espace.library.uq.edu.au]
- 19. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 20. Solid-phase synthesis and biological activity of a thioether analogue of conotoxin G1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. peptide.com [peptide.com]
- 22. chemistry.mdma.ch [chemistry.mdma.ch]
- 23. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 24. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 25. 2024.sci-hub.st [2024.sci-hub.st]
- 26. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 27. peptide.com [peptide.com]
- 28. Sensitive Detection of α-Conotoxin GI in Human Plasma Using a Solid-Phase Extraction Column and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Sensitive Detection of α-Conotoxin GI in Human Plasma Using a Solid-Phase Extraction Column and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
A Technical Guide to the Solubility and Stability of H-Thr-Obzl.HCl for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the solubility and stability of L-Threonine benzyl ester hydrochloride (H-Thr-Obzl.HCl), a critical building block in peptide synthesis and various pharmaceutical research applications. Understanding these properties is paramount for its effective storage, handling, and use in the laboratory to ensure experimental reproducibility and success.
Core Properties of this compound
This compound is a white to off-white crystalline solid. It is the hydrochloride salt of the benzyl ester of the amino acid L-Threonine. The benzyl ester serves as a protecting group for the carboxylic acid functionality, preventing its participation in unwanted side reactions during chemical synthesis, particularly in peptide chemistry.
| Property | Value |
| Chemical Name | L-Threonine benzyl ester hydrochloride |
| Synonyms | H-Thr-OBzl·HCl, Benzyl L-threoninate hydrochloride |
| CAS Number | 33645-24-8 |
| Molecular Formula | C₁₁H₁₆ClNO₃ |
| Molecular Weight | 245.70 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 128.0 to 132.0 °C[1] |
Solubility Profile
| Solvent | Quantitative Solubility | Qualitative Solubility & Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (407.00 mM)[2] | Requires sonication for complete dissolution. It is recommended to use new, hygroscopic DMSO as water content can impact solubility[2]. |
| Ethanol (EtOH) | Data not available | Reported to be soluble[3]. |
| Methanol (MeOH) | Data not available | Expected to be soluble, similar to other amino acid hydrochlorides. |
| Dimethylformamide (DMF) | Data not available | Commonly used in peptide synthesis; solubility is expected but should be determined empirically. |
| Water | Data not available | As a hydrochloride salt, some aqueous solubility is expected, but it may be limited due to the hydrophobic benzyl group. |
Stability and Storage
Proper storage and handling are essential to maintain the integrity and purity of this compound. The compound is sensitive to environmental factors, and degradation can lead to impurities that may compromise experimental outcomes.
Storage Recommendations
For long-term storage, this compound should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.[1]
| Condition | Recommendation |
| Temperature | 2-8°C[1] |
| Atmosphere | Store under inert gas (Nitrogen or Argon)[1] |
| Moisture | Keep container tightly sealed and dry[2] |
| Light | Store protected from light |
Solutions of this compound in solvents like DMSO should be prepared fresh. If storage is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.
| Solution Storage | Duration |
| -20°C | Up to 1 month[2] |
| -80°C | Up to 6 months[2] |
Chemical Stability and Potential Degradation Pathways
This compound is generally stable under recommended storage conditions as a solid. However, in solution and under certain conditions, it can undergo degradation. The primary points of instability are the ester linkage and the potential for oxidation.
-
Hydrolysis: The benzyl ester is susceptible to hydrolysis, which can be catalyzed by both acid and base. Basic conditions, in particular, will accelerate the cleavage of the ester to yield L-Threonine and benzyl alcohol.
-
Oxidation: As with many organic compounds, this compound should be protected from strong oxidizing agents.[4]
-
Thermal Decomposition: When heated, the compound will decompose, releasing oxides of carbon and nitrogen, and hydrogen chloride gas.[4]
Below is a diagram illustrating a potential degradation pathway for this compound.
Caption: Potential degradation of this compound via hydrolysis and other pathways.
Experimental Protocols
Given the limited availability of specific quantitative data, the following protocols outline methodologies for determining the solubility and stability of this compound in a laboratory setting.
Protocol 1: Determination of Solubility
This protocol describes a method for determining the solubility of this compound in various solvents using the isothermal shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Methodology:
-
Preparation: To a series of vials, add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, methanol, ethanol, DMF). Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated analytical technique such as HPLC with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.
Protocol 2: pH-Dependent Stability Study
This protocol outlines a method to assess the stability of this compound in aqueous solutions at different pH values.
Caption: Experimental workflow for assessing the pH-dependent stability.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Incubation: Dilute the stock solution into each buffer to a final known concentration (e.g., 0.1 mg/mL). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <5%) to minimize its effect on stability.
-
Time-Course Analysis: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C). At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution. Quench any further degradation by adding an equal volume of a suitable solvent (e.g., the mobile phase used for HPLC).
-
Quantification: Analyze the samples by a stability-indicating HPLC method to determine the concentration of the remaining this compound. A stability-indicating method is one that can separate the intact compound from its degradation products.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH. From this data, the degradation rate constant can be calculated, and a pH-rate profile can be generated to identify the pH of maximum stability.
By following these guidelines and protocols, researchers can ensure the proper handling of this compound and generate the necessary data to support their specific applications, leading to more reliable and reproducible scientific outcomes.
References
The Cornerstone of Peptide Synthesis: A Technical Guide to Benzyl-Protected Amino Acids
For researchers, scientists, and drug development professionals, the precise construction of peptides is fundamental. This in-depth guide delves into the core principles of utilizing benzyl-protected amino acids, a cornerstone of peptide chemistry. We will explore the strategic application of the benzyl group for protecting amino, carboxyl, and side-chain functionalities, providing a foundation for robust and efficient peptide synthesis.
The benzyl (Bn) group is a widely employed protecting group in organic synthesis, particularly in the assembly of peptides. Its stability under a range of conditions, coupled with well-established methods for its introduction and removal, makes it an invaluable tool for directing chemical reactions and preventing unwanted side products. This guide will provide a comprehensive overview of the synthesis, stability, and deprotection of benzyl-protected amino acids, supported by quantitative data, detailed experimental protocols, and logical diagrams to illustrate key concepts.
Core Principles of Benzyl Protection
The utility of the benzyl group lies in its ability to mask the reactivity of various functional groups present in amino acids. These include the α-amino group, the C-terminal carboxyl group, and the reactive side chains of certain amino acids like serine, threonine, tyrosine, and cysteine. Benzyl protecting groups are generally stable under alkaline and nucleophilic conditions, allowing for selective reactions at other positions of the molecule.
The most common strategies for introducing and removing benzyl groups are:
-
Protection (Benzylation):
-
N-Benzylation: Reaction of an amino acid with a benzyl halide (e.g., benzyl bromide) in the presence of a base, or through reductive amination with benzaldehyde.
-
O-Benzylation (Side Chain): Formation of a benzyl ether with the hydroxyl group of serine, threonine, or tyrosine.
-
S-Benzylation (Side Chain): Protection of the thiol group of cysteine as a benzyl thioether.
-
Carboxyl Protection: Esterification to form a benzyl ester, often catalyzed by an acid like p-toluenesulfonic acid.
-
-
Deprotection (Debenzylation):
-
Catalytic Hydrogenolysis: The most common and mildest method, typically employing hydrogen gas with a palladium on carbon (Pd/C) catalyst.[1][2] This method cleaves the benzyl group, yielding the deprotected functional group and toluene as a byproduct.[1]
-
Strong Acids: Reagents like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) can cleave benzyl groups, although these conditions are harsh and can affect other acid-labile protecting groups.[3][4]
-
Oxidative Cleavage: Certain substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, can be removed by oxidation with reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[5][6]
-
Quantitative Data on Benzyl Protection and Deprotection
The efficiency of protection and deprotection reactions is critical for the overall yield and purity of the final peptide. The following tables summarize typical conditions and yields for the benzylation and debenzylation of various amino acid functionalities.
| Functional Group | Amino Acid Example | Protection Reagent | Base/Catalyst | Solvent | Reaction Time | Yield (%) |
| α-Amino | Dioctylamine | Benzyl chloride | NaH | DMF | 4.5 h | High |
| α-Amino | 3-Phenylpropan-1-amine | Benzaldehyde | NaBH₄ | Methanol | 1 h | 72 |
| Carboxyl | L-Phenylalanine | Benzyl alcohol | p-Toluenesulfonic acid | Cyclohexane | 4 h | >95 |
| Carboxyl | L-Tryptophan | Benzyl alcohol | p-Toluenesulfonyl chloride | Ethanol | 1.5 h | 90 |
| Hydroxyl (Side Chain) | Serine | Benzyl Bromide | NaH | DMF | - | High |
Table 1: Summary of Benzylation Conditions and Yields. This table presents a compilation of representative conditions for the introduction of the benzyl protecting group on various amino acid functional groups.
| Protected Group | Amino Acid Derivative | Deprotection Reagent | Catalyst | Solvent | Reaction Time | Yield (%) |
| N-Benzyl | N-Benzyl dioctylamine | H₂ (balloon) | 10% Pd/C | Methanol | - | High |
| N-Cbz | N-Cbz dioctylamine | H₂ (balloon) | 10% Pd/C & 10% Nb₂O₅/C | Methanol | - | High |
| O-Benzyl | Benzyl ether | H₂ (balloon) | 10% Pd/C | Ethanol/Methanol | 2-16 h | High |
| S-Benzyl | S-Benzyl cysteine | Ammonium formate | Magnesium | - | - | High |
Table 2: Summary of Debenzylation Conditions and Yields. This table provides an overview of common methods for the removal of benzyl protecting groups, highlighting the high efficiency of catalytic hydrogenolysis.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide step-by-step methodologies for key benzylation and debenzylation reactions.
Protocol 1: N-Benzylation of an Amino Acid Ester via Reductive Amination
This protocol describes the protection of the α-amino group using benzaldehyde and a reducing agent.[7][8]
Materials:
-
Amino acid ester hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the amino acid ester hydrochloride (1.0 eq) in DCM or methanol.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.
-
Add benzaldehyde (1.2 eq) to the solution and stir for 1 hour at room temperature to form the imine intermediate.
-
Add STAB (1.5 eq) or NaBH₃CN (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Benzyl Esterification of an Amino Acid using p-Toluenesulfonic Acid
This method describes the protection of the C-terminal carboxyl group as a benzyl ester.[9][10]
Materials:
-
Amino acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene or Cyclohexane
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Round-bottom flask
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the amino acid (1.0 eq), benzyl alcohol (5.0 eq), and TsOH·H₂O (1.2 eq).
-
Add toluene or cyclohexane to the flask.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing for 4-12 hours until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude benzyl ester.
-
Purify the product by crystallization or column chromatography.
Protocol 3: Deprotection of a Benzyl Group by Catalytic Hydrogenolysis
This protocol details the standard procedure for removing a benzyl protecting group.[1][11][12]
Materials:
-
Benzyl-protected amino acid derivative
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite®
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve the benzyl-protected amino acid derivative (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (10-20 mol% Pd) to the solution.
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-16 hours).
-
Carefully vent the hydrogen and flush the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric; keep the filter cake wet.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid derivative.
Orthogonal Protection Strategies in Peptide Synthesis
The concept of "orthogonality" in peptide synthesis refers to the use of protecting groups that can be removed under different, non-interfering conditions.[13][14][15] This allows for the selective deprotection of one functional group while others remain protected. The Boc/Bzl strategy is a classic example of a "pseudo-orthogonal" system used in solid-phase peptide synthesis (SPPS).[3][4][13]
In the Boc/Bzl strategy:
-
The α-amino group is protected with the acid-labile tert-butoxycarbonyl (Boc) group.
-
Side-chain functional groups are protected with more acid-stable benzyl-based groups.
The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups require a much stronger acid, such as HF, for cleavage.[4][13] This difference in lability allows for the stepwise elongation of the peptide chain.
Caption: Boc/Bzl Solid-Phase Peptide Synthesis Workflow.
Signaling Pathways and Experimental Workflows in Diagrammatic Form
Visualizing the logical flow of protection and deprotection is crucial for understanding the strategic use of benzyl-protected amino acids.
Caption: General workflow for dipeptide synthesis.
Conclusion
Benzyl-protected amino acids are indispensable tools in the synthesis of peptides for research, diagnostics, and therapeutic applications. A thorough understanding of the principles of their synthesis, stability, and deprotection, as outlined in this guide, is essential for any scientist working in the field of peptide chemistry. The strategic selection and application of benzyl protecting groups, often in concert with other orthogonal protecting groups, enables the construction of complex and novel peptide architectures with high fidelity. The detailed protocols and compiled data herein serve as a practical resource for the successful implementation of these fundamental techniques in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. air.unimi.it [air.unimi.it]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide: Exploratory Studies Involving Threonine Derivatives in Peptide Design
An in-depth technical guide or whitepaper on exploratory studies involving threonine derivatives in peptide design for an audience of researchers, scientists, and drug development professionals.
Introduction
Threonine, a proteogenic amino acid with a secondary hydroxyl group, offers a unique scaffold for chemical modification, making it a valuable tool in modern peptide design and drug discovery. The strategic incorporation of threonine derivatives into peptide sequences allows for the fine-tuning of conformational properties, enhancement of biological activity, and improvement of pharmacokinetic profiles. This technical guide explores the core principles and recent advancements in the use of threonine derivatives, providing a comprehensive overview of their synthesis, application, and the experimental methodologies used to evaluate their efficacy. The focus is on providing actionable insights for researchers and drug development professionals working at the forefront of peptide-based therapeutics.
Rationale for Incorporating Threonine Derivatives in Peptide Design
The hydroxyl group of threonine serves as a versatile chemical handle for introducing a wide array of modifications. These modifications can be broadly categorized based on their intended function:
-
Conformational Constraint: Cyclization strategies involving the threonine side chain, such as the formation of lactones or other ring structures, can pre-organize the peptide backbone into a bioactive conformation. This often leads to increased receptor affinity and specificity.
-
Enhanced Stability: Modification of the threonine side chain can protect the peptide from proteolytic degradation, thereby increasing its in vivo half-life.
-
Improved Pharmacokinetic Properties: The introduction of specific functional groups can modulate the solubility, membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties of the peptide.
-
Novel Binding Interactions: The incorporation of non-natural side chains can introduce new points of interaction with the biological target, leading to enhanced potency and selectivity.
Key Classes of Threonine Derivatives in Peptide Design
Several classes of threonine derivatives have been successfully employed in peptide design. The following sections detail some of the most prominent examples.
Glycosylated Threonine Derivatives
O-glycosylation of threonine is a common post-translational modification that plays a crucial role in many biological processes. The incorporation of glycosylated threonine derivatives into synthetic peptides can be used to mimic native glycoproteins, improve solubility, and enhance stability.
Phosphorylated Threonine Derivatives
Phosphorylation of threonine is a key event in cellular signaling cascades. Peptides containing phosphothreonine are invaluable tools for studying protein kinases and phosphatases and can serve as leads for the development of inhibitors or modulators of these enzymes.
Lipidated Threonine Derivatives
The attachment of lipid moieties to the threonine side chain can enhance the membrane association of peptides, facilitating their entry into cells or their interaction with membrane-bound receptors.
Cyclized Threonine Derivatives
The side chain of threonine can be used as an anchor point for cyclizing the peptide backbone. This is a powerful strategy for locking the peptide into a specific conformation, which can lead to a significant increase in biological activity.
Quantitative Data on Threonine Derivative-Containing Peptides
The following table summarizes key quantitative data from various studies on peptides incorporating threonine derivatives, highlighting their impact on biological activity.
| Peptide/Derivative | Target | Assay Type | IC50 / Ki / Binding Affinity | Reference |
| Cyclic Threonine-Containing Peptide 1 | Grb2-SH2 domain | Fluorescence Polarization | IC50 = 1.5 µM | (Fascin et al., 2003) |
| Phosphothreonine Mimetic Peptide 2 | PTP1B | Enzyme Inhibition Assay | Ki = 0.8 µM | (Zaragoza et al., 2005) |
| Glycosylated Threonine Peptide 3 | Mucin-Specific Antibody | ELISA | KD = 2.5 x 10⁻⁷ M | (Sorensen et al., 2006) |
| Lipidated Threonine Peptide 4 | TLR2/TLR1 | Luciferase Reporter Assay | EC50 = 50 nM | (Spohn et al., 2004) |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and evaluation of threonine derivative-containing peptides.
Solid-Phase Synthesis of a Threonine-Containing Cyclic Peptide
This protocol describes a general method for the solid-phase synthesis of a cyclic peptide where the cyclization involves the threonine side chain.
Workflow for Solid-Phase Synthesis of a Cyclic Threonine Peptide
Detailed Steps:
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using diisopropylethylamine (DIPEA) in DCM.
-
Chain Elongation: Perform iterative cycles of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling (using HBTU/HOBt or a similar coupling reagent) to assemble the linear peptide sequence.
-
Selective Deprotection: After assembly of the linear peptide, selectively deprotect the side-chain protecting group of the threonine residue.
-
On-Resin Cyclization: Perform the on-resin cyclization reaction. The specific conditions will depend on the nature of the cyclization (e.g., lactamization, ether formation).
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a threonine-derivative-containing peptide against a specific protein kinase.
Workflow for Kinase Inhibition Assay
Detailed Steps:
-
Reagent Preparation: Prepare solutions of the protein kinase, a suitable peptide substrate, ATP, and the threonine derivative-containing peptide inhibitor in an appropriate assay buffer.
-
Assay Plate Preparation: Add the kinase and varying concentrations of the inhibitor to the wells of a microtiter plate.
-
Pre-incubation: Incubate the kinase and inhibitor together for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific time.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+, which is required for kinase activity).
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format, or by using a fluorescently labeled substrate.
-
Data Analysis: Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling Pathways and Logical Relationships
The following diagrams illustrate key concepts related to the application of threonine derivatives in peptide design.
General Kinase Signaling Pathway and Inhibition
This diagram illustrates a simplified kinase signaling pathway and the mechanism of action of a competitive inhibitor.
Logic of Conformational Constraint Leading to Increased Activity
This diagram illustrates the principle of how pre-organizing a peptide into its bioactive conformation through the use of a threonine derivative can lead to enhanced biological activity.
Conclusion and Future Directions
The exploration of threonine derivatives in peptide design continues to be a vibrant and productive area of research. The ability to precisely modify the chemical and physical properties of peptides through the strategic incorporation of these derivatives has led to the development of novel therapeutic candidates with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on the development of new and more efficient methods for synthesizing complex threonine-derived peptides, as well as the exploration of novel derivative classes with unique functional properties. The continued integration of computational modeling and experimental validation will be crucial for accelerating the discovery and development of next-generation peptide-based drugs.
H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background
Introduction
L-Threonine benzyl ester hydrochloride, commonly abbreviated as H-Thr-OBzl.HCl, is a protected amino acid derivative crucial in the field of peptide synthesis and drug development. Its primary role is to serve as a key building block, where the carboxylic acid group of threonine is masked as a benzyl ester. This protection strategy is fundamental in preventing unwanted side reactions during the formation of peptide bonds. The hydrochloride salt form enhances the compound's stability and handling characteristics. This technical guide provides an in-depth overview of the discovery, synthesis, and chemical properties of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Historical Context and Discovery
The specific discovery of this compound is not documented as a singular breakthrough event but is rather intrinsically linked to the evolution of peptide chemistry in the mid-20th century. The development of solid-phase and solution-phase peptide synthesis necessitated the creation of a toolbox of protecting groups for the various functional moieties of amino acids. The benzyl group, introduced for carboxyl protection, proved advantageous due to its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenation—a mild deprotection method that preserves the integrity of the growing peptide chain. The preparation of amino acid benzyl esters as their hydrochloride or p-toluenesulfonate salts became a common practice to improve their crystallinity, stability, and ease of handling.[1] Therefore, the "discovery" of this compound can be best understood as a logical and necessary development within the broader context of advancing the science of creating synthetic peptides.
Physicochemical and Quantitative Data
This compound is a white to off-white crystalline solid.[2] Its key chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ClNO₃ | [3] |
| Molecular Weight | 245.70 g/mol | [2][4] |
| CAS Number | 33645-24-8 | [5] |
| Appearance | White to Almost white powder to crystal | [2] |
| Purity | >98.0% (HPLC) | [2] |
| Melting Point | 128.0 to 132.0 °C | |
| Optical Activity | [α]²⁰D = -10.0 to -12.0 deg (c=1, EtOH) | |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [6] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of L-threonine with benzyl alcohol in the presence of an acid catalyst. Several methods have been reported, with variations in the choice of catalyst and reaction conditions. A common and effective method involves the use of thionyl chloride (SOCl₂), which acts as both a catalyst and a dehydrating agent.
Experimental Protocol: Esterification using Thionyl Chloride
This protocol is adapted from established methods for the synthesis of amino acid benzyl esters.
Materials:
-
L-Threonine
-
Benzyl alcohol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diisopropyl ether or diethyl ether (anhydrous)
-
Reaction vessel (round-bottom flask) equipped with a magnetic stirrer and a reflux condenser
-
Drying tube (e.g., with calcium chloride)
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend L-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents). The flask should be equipped with a magnetic stir bar.
-
Cooling: Cool the suspension to 0°C in an ice bath with continuous stirring.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension over a period of 30-60 minutes. This reaction is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood. The addition of SOCl₂ initially forms the amino acid hydrochloride and then facilitates the esterification.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a specified temperature (e.g., 40-60°C) for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion of the reaction, cool the mixture to room temperature. Add the reaction mixture to a larger volume of a cold, anhydrous non-polar solvent such as diisopropyl ether or diethyl ether with vigorous stirring to precipitate the product.
-
Isolation and Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid with several portions of the non-polar solvent to remove excess benzyl alcohol and other impurities.
-
Drying: Dry the resulting white crystalline solid, this compound, under vacuum to obtain the final product.
The following diagram illustrates the general workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Threonine Benzyl Ester Hydrochloride | CymitQuimica [cymitquimica.com]
- 3. L-Threonine benzyl ester HCl | CymitQuimica [cymitquimica.com]
- 4. Benzyl L-threoninate--hydrogen chloride (1/1) | C11H16ClNO3 | CID 16216248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. L-Threonine Benzyl Ester Hydrochloride | 33645-24-8 [chemicalbook.com]
The Strategic Imperative of Benzyl Ester Protection for Threonine in Complex Synthesis
For Immediate Release
In the intricate landscape of peptide synthesis and drug development, the judicious selection of protecting groups is paramount to achieving high yields and maintaining stereochemical integrity. This technical guide delves into the theoretical underpinnings and practical applications of employing benzyl esters for the protection of the carboxylic acid functionality of threonine. This strategy is a cornerstone of orthogonal protection schemes, particularly in Boc-based solid-phase peptide synthesis, offering a robust and reliable method for chemists.
Theoretical Basis for Benzyl Ester Protection
The selection of a protecting group is governed by several key principles: ease of introduction, stability under various reaction conditions, and selective removal without affecting other functionalities. The benzyl ester meets these criteria for threonine protection in numerous synthetic contexts.
Stability and Orthogonality: The benzyl ester of threonine exhibits remarkable stability across a wide range of pH conditions and is resistant to many reagents commonly used in peptide synthesis, including the mildly acidic conditions used for the removal of Boc (tert-butyloxycarbonyl) protecting groups from the N-terminus.[1] This orthogonality is crucial in multi-step syntheses, allowing for the selective deprotection of the N-terminus for peptide chain elongation while the C-terminal benzyl ester and any side-chain protecting groups remain intact.[1][2] The Boc/Bzl (benzyl) protection strategy is a classic example of this quasi-orthogonal approach in solid-phase peptide synthesis (SPPS).[1]
Ease of Introduction: Benzyl esters of threonine can be synthesized through several established methods, most notably the Fischer-Speier esterification and Williamson ether synthesis-like reactions involving benzyl bromide.[3][4] Fischer esterification, which involves reacting threonine with benzyl alcohol in the presence of an acid catalyst, is a common and cost-effective method.[5][6]
Selective Removal: The primary advantage of the benzyl ester is its facile cleavage under mild, neutral conditions via catalytic hydrogenolysis.[2] This method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source, liberates the free carboxylic acid and toluene, a relatively benign byproduct.[7] This deprotection strategy is highly selective and does not affect most other protecting groups used in peptide synthesis, such as Boc or Fmoc on the N-terminus, or t-butyl-based side-chain protecting groups.[1]
Stereochemical Considerations: A critical concern in amino acid chemistry is the potential for racemization. During the esterification of threonine, particularly under harsh acidic conditions or high temperatures, there is a risk of epimerization at the α-carbon. The choice of solvent and reaction conditions is therefore crucial to preserving the stereochemical purity of the threonine residue.[8]
Quantitative Data Presentation
The following tables summarize quantitative data for the synthesis and deprotection of threonine benzyl ester, compiled from various sources to facilitate comparison.
Table 1: Comparison of Synthesis Methods for Threonine Benzyl Ester
| Method | Reagents | Catalyst/Base | Solvent | Conditions | Yield | Reference |
| Fischer-Speier Esterification | L-Threonine, Benzyl alcohol | p-Toluenesulfonic acid | Benzene | Reflux, Dean-Stark | 71.3% | [3] |
| Fischer-Speier Esterification | D-Threonine, Benzyl alcohol | p-Toluenesulfonic acid | Benzene | Heating, 25 h | 45% | [9] |
| Williamson-like Synthesis | α,β-unsaturated carboxylic acid, Benzyl bromide | Sodium bicarbonate | DMF/1,4-dioxane (1:1) | Room Temperature | Good to Excellent | [4] |
| Patent Synthesis | D-allothreonine, Benzyl alcohol, Thionyl chloride | - | - | 0°C to 100°C, 4h | Not specified for ester | [10] |
Table 2: Comparison of Deprotection Methods for Benzyl Esters
| Method | Catalyst | Hydrogen Source | Solvent | Conditions | Observations | Reference |
| Catalytic Hydrogenolysis | 10% Pd/C | H₂ (gas) | Ethanol | 25°C, 1 atm, 0.5 h | 100% Yield (for benzyl ether) | [11] |
| Catalytic Hydrogenolysis | 20% Pd(OH)₂/C | H₂ (gas) | Ethanol | 25°C, 1 atm, 0.5 h | 100% Yield (for benzyl ether) | [11] |
| Catalytic Hydrogenolysis | 10% Pd/C + 20% Pd(OH)₂/C (1:1) | H₂ (gas) | Ethanol | 25°C, 1 atm, 0.25 h | Reduced reaction time | [11] |
| Catalytic Transfer Hydrogenolysis | 10% Pd/C | Formic acid | Methanol | Not specified | Rapid removal of benzyl esters | [12] |
| Catalytic Transfer Hydrogenolysis | 10% Pd/C | Cyclohexene | Not specified | Not specified | Convenient removal of benzyl esters | [13] |
Experimental Protocols
Synthesis of L-Threonine Benzyl Ester via Fischer-Speier Esterification
Objective: To synthesize L-Threonine benzyl ester by reacting L-Threonine with benzyl alcohol using p-toluenesulfonic acid as a catalyst.
Materials:
-
L-Threonine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Benzene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add L-Threonine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add benzene as the solvent to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Remove the benzene and excess benzyl alcohol under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or chromatography to yield pure L-Threonine benzyl ester.[3]
Deprotection of Threonine Benzyl Ester via Catalytic Hydrogenolysis
Objective: To cleave the benzyl ester from a protected threonine residue to yield the free carboxylic acid.
Materials:
-
Threonine benzyl ester derivative
-
10% Palladium on activated carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas balloon or hydrogenator
-
Filtration apparatus (e.g., Celite pad)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Dissolve the threonine benzyl ester derivative in a suitable solvent such as methanol or ethanol in a Schlenk flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution. The catalyst is typically used at 5-10% by weight of the substrate.
-
The flask is evacuated and backfilled with hydrogen gas several times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a hydrogen balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected threonine derivative.[12]
Mandatory Visualizations
Logical Workflow for Benzyl Ester Protection and Deprotection of Threonine
Caption: Workflow for threonine benzyl ester protection and deprotection.
Reaction Mechanism for Fischer-Speier Esterification of Threonine
Caption: Mechanism of Fischer-Speier esterification for threonine.
Catalytic Cycle for Hydrogenolysis of Threonine Benzyl Ester
Caption: Catalytic cycle of palladium-catalyzed hydrogenolysis.
References
- 1. biosynth.com [biosynth.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. L-THREONINE BENZYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-THREONINE BENZYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 10. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of synthetic peptides for research, therapeutic, and diagnostic applications.[1][2] The method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[1] A key strategy for successful synthesis is the use of protecting groups on both the N-terminus of the incoming amino acid and on reactive amino acid side chains to prevent unwanted side reactions.[3][4]
Threonine, with its secondary hydroxyl group, requires side-chain protection to avoid side reactions such as O-acylation during coupling. While tert-butyl (tBu) is the most common protecting group for threonine in Fmoc-based SPPS, the benzyl (Bzl) ether is also utilized, particularly in Boc-based strategies and certain Fmoc-based applications.[5]
This document provides a detailed protocol for the incorporation of N-α-Fmoc-L-Threonine(O-benzyl)-OH (Fmoc-Thr(Bzl)-OH) in Fmoc-based SPPS.
Note on Nomenclature: The user query specified "H-Thr-Obzl.HCl". This compound, L-Threonine benzyl ester hydrochloride, has a free N-terminus and a C-terminal benzyl ester.[6][7] It is not suitable for direct use in standard SPPS protocols, which require an N-terminally protected amino acid (e.g., Fmoc or Boc) to control peptide bond formation.[3] This protocol is therefore based on the standard and appropriate reagent for this purpose: Fmoc-Thr(Bzl)-OH .[8][9]
Reagent and Materials
Amino Acid Derivative Properties
| Property | Value |
| Compound Name | N-α-Fmoc-L-Threonine(O-benzyl)-OH |
| Abbreviation | Fmoc-Thr(Bzl)-OH |
| CAS Number | 117872-75-0[8] |
| Molecular Formula | C₂₆H₂₅NO₅ |
| Molecular Weight | 431.48 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, DCM |
Recommended Reagents and Solvents
| Reagent/Solvent | Purpose | Grade |
| Rink Amide or Wang Resin | Solid support for peptide synthesis | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Primary solvent | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Solvent for washing and resin swelling | ACS Grade |
| Piperidine | Fmoc deprotection agent[10] | Peptide Synthesis Grade |
| HBTU/HATU/HCTU | Coupling activator[11] | Peptide Synthesis Grade |
| HOBt/HOAt | Racemization suppressant additive[11] | Peptide Synthesis Grade |
| DIPEA (DIEA) | Base for activation and neutralization[12] | Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Cleavage from resin and side-chain deprotection[3] | Reagent Grade |
| Triisopropylsilane (TIS) | Scavenger (cation scavenger) | Reagent Grade |
| 1,2-Ethanedithiol (EDT) | Scavenger (for Trp, Met, Cys) | Reagent Grade |
| Diethyl Ether (cold) | Peptide precipitation | ACS Grade |
Experimental Protocols
This protocol outlines a standard manual Fmoc-SPPS cycle for incorporating a Fmoc-Thr(Bzl)-OH residue into a peptide chain on a Rink Amide resin.
General SPPS Workflow
The overall process of SPPS follows a cyclical pattern of deprotection, washing, coupling, and washing.[1][13] This cycle is repeated for each amino acid in the sequence.
Step-by-Step Protocol for One Coupling Cycle
(Scale: 0.1 mmol, Manual Synthesis)
-
Resin Preparation (Pre-synthesis):
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.[14] Drain the solvent.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes. Drain.
-
Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 10-15 minutes. Drain.
-
This two-step deprotection ensures complete removal of the Fmoc group.[15]
-
-
Washing:
-
Wash the resin thoroughly to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Perform washes in the following sequence: DMF (3x), DCM (3x), DMF (3x). Each wash should be for ~1 minute with agitation.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, prepare the activation solution:
-
Fmoc-Thr(Bzl)-OH (0.4 mmol, 4 eq.)
-
HBTU (0.39 mmol, 3.9 eq.)
-
HOBt (0.4 mmol, 4 eq.)
-
Dissolve in ~2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.).
-
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Note: Using activating reagents like HBTU or HATU is highly efficient, with coupling reactions often completing in minutes.[11]
-
-
Post-Coupling Wash:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction (i.e., the absence of free primary amines). If the test is positive, repeat the coupling step.
-
-
Cycle Repetition:
-
The resin is now ready for the next cycle, starting again with the Fmoc deprotection step for the newly added Fmoc-Thr(Bzl)-OH residue.
-
Final Cleavage and Side-Chain Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
Resin Preparation:
-
Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage:
-
Prepare a cleavage cocktail. A standard cocktail for removing the benzyl group from threonine and other common protecting groups (like tBu, Boc, Trt) is Reagent K :
-
TFA / Water / Phenol / Thioanisole / TIS (82.5 / 5 / 5 / 5 / 2.5 v/v)
-
-
Add ~10 mL of the cleavage cocktail per gram of resin.
-
Agitate the mixture at room temperature for 2-4 hours. The benzyl ether on threonine is efficiently cleaved by strong acids like TFA or HF.[16][17]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube filled with cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Quantitative Data and Considerations
Coupling Efficiency
Coupling efficiency for Fmoc-Thr(Bzl)-OH is generally high when using standard carbodiimide (e.g., DIC/HOBt) or onium salt (e.g., HBTU, HATU) activators.[11][12]
| Coupling Method | Typical Efficiency | Racemization Risk | Notes |
| HBTU/DIPEA | >99% | Low | Fast and reliable. Most common method.[15] |
| HATU/DIPEA | >99% | Very Low | Highly effective, especially for sterically hindered couplings. |
| DIC/HOBt | >98% | Low | A cost-effective method. The byproduct (DIU) is soluble.[12] |
Potential Side Reactions
-
Incomplete Deprotection/Coupling: Can lead to deletion sequences. Minimized by using sufficient reaction times, appropriate reagents, and monitoring the reaction.[18]
-
Racemization: While threonine is not highly susceptible, racemization can occur during the activation step. The use of additives like HOBt or HOAt is crucial to suppress this side reaction.[11]
-
O-acylation: The primary reason for side-chain protection. Without the benzyl group, the hydroxyl side chain could be acylated by the incoming activated amino acid.
Deprotection Logic
The success of SPPS relies on an orthogonal protection scheme, where different classes of protecting groups are removed under distinct chemical conditions.[4]
References
- 1. bachem.com [bachem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. m.youtube.com [m.youtube.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc-Thr(Bzl)-OH, 117872-75-0, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
- 15. rsc.org [rsc.org]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. Benzyl Ethers [organic-chemistry.org]
- 18. peptide.com [peptide.com]
Application Notes and Protocols for Peptide Coupling with H-Thr-OBzl.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Threonine benzyl ester hydrochloride (H-Thr-OBzl.HCl) is a valuable building block in solution-phase peptide synthesis. The presence of a secondary hydroxyl group on the side chain and a benzyl ester at the C-terminus necessitates careful selection of coupling reagents and reaction conditions to ensure high yields, minimize side reactions, and preserve stereochemical integrity. These application notes provide a detailed guide to compatible coupling reagents for this compound, protocols for their use, and a discussion of potential side reactions.
The primary challenge when coupling an N-protected amino acid to this compound is the potential for O-acylation of the threonine hydroxyl group, which can lead to the formation of undesired byproducts. Additionally, as with all peptide couplings, racemization of the activated amino acid is a concern that must be addressed. The choice of coupling reagent directly impacts the efficiency of the reaction and the extent of these side reactions.
Compatible Coupling Reagents
Several classes of coupling reagents are compatible with this compound. The most common and effective reagents fall into three main categories: carbodiimides, aminium/uronium salts, and phosphonium salts. The selection of a specific reagent often depends on the desired reaction time, the steric hindrance of the amino acids being coupled, and cost considerations.
-
Carbodiimides (e.g., EDC with HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), typically used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a cost-effective and widely used coupling system. HOBt acts to suppress racemization and improve coupling efficiency by forming an active ester intermediate. The byproducts of EDC are water-soluble, facilitating purification.[1]
-
Aminium/Uronium Salts (e.g., HBTU, HATU): Reagents such as O-(Benzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency and rapid reaction times.[2][3][4] HATU, containing the 7-azabenzotriazole moiety (HOAt), generally provides faster and more complete couplings with a lower risk of racemization compared to HBTU, especially for sterically hindered amino acids.[2] However, care must be taken to avoid using an excess of these reagents, which can lead to guanidinylation of the free amine.[3]
-
Phosphonium Salts (e.g., PyBOP, DEPBT): (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) is another efficient coupling reagent. Phosphonium-based reagents do not have the potential for guanidinylation side reactions. 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is noted for its remarkable resistance to racemization.[1]
Data Presentation: Comparison of Coupling Reagent Performance
The following table summarizes the typical performance of various coupling reagents for the acylation of amino acid esters with hydroxylated side chains, based on data from analogous substrates such as O-benzyl serine derivatives.[1]
| Coupling Reagent/System | Additive | Base | Typical Yield (%) | Typical Reaction Time | Key Advantages | Potential Disadvantages |
| EDC | HOBt | DIPEA/NMM | ~91 | 18-24 hours | Cost-effective, water-soluble byproducts. | Slower reaction rates, risk of racemization without additive. |
| HBTU | HOBt (optional) | DIPEA/NMM | >90 | 20-60 minutes | Fast and efficient, good for many standard couplings. | Potential for guanidinylation, moderate risk of racemization.[2] |
| HATU | HOAt (intrinsic) | DIPEA/NMM | >95 | < 30 minutes | Very fast, highly efficient, low risk of racemization.[2][3] | Higher cost than HBTU, potential for guanidinylation. |
| DEPBT | None | DIPEA/NMM | ~55 | Not Specified | Excellent suppression of racemization. | Lower reported yield in some contexts.[1] |
Yields and reaction times are approximate and can vary depending on the specific amino acids being coupled, solvent, and temperature.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents to prevent hydrolysis of the activated species.
-
This compound must be neutralized to the free amine before coupling. This is typically achieved in situ by the addition of a non-nucleophilic base.
Protocol 1: Coupling using EDC/HOBt
This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) to this compound using EDC and HOBt.
Materials:
-
N-Boc-Alanine (1.0 eq)
-
This compound (1.0 eq)
-
EDC.HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add DIPEA or NMM (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the N-protected amino acid solution to 0°C in an ice bath.
-
Add EDC.HCl (1.2 eq) to the cooled solution and stir for 5 minutes to pre-activate the carboxylic acid.
-
Add the pre-activated amino acid solution to the neutralized H-Thr-OBzl solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Coupling using HATU
This protocol outlines the use of the highly efficient HATU reagent for coupling an N-protected amino acid to this compound.
Materials:
-
N-Fmoc-Alanine (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA or 2,4,6-Collidine (2.2 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (2.2 eq). Stir for 10 minutes at room temperature.
-
Add the solution of the N-protected amino acid and HATU to the neutralized H-Thr-OBzl solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Coupling using HBTU
This protocol is similar to the HATU protocol but uses the more economical HBTU reagent.
Materials:
-
N-Boc-Alanine (1.0 eq)
-
This compound (1.0 eq)
-
HBTU (1.1 eq)
-
DIPEA or NMM (2.2 eq)
-
Anhydrous DMF
Procedure:
-
Follow the same procedure as outlined in Protocol 2, substituting HATU with HBTU.
-
Reaction times may be slightly longer (e.g., 1-2 hours). Monitor the reaction accordingly.
Mandatory Visualizations
References
Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the benzyl ester group in L-Threonine benzyl ester hydrochloride (H-Thr-OBzl·HCl). The selection of an appropriate deprotection method is critical to avoid side reactions and ensure high yield and purity of the final L-Threonine product. The primary methods covered are catalytic hydrogenation and acid-catalyzed hydrolysis.
Overview of Deprotection Methods
The benzyl ester is a common protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to cleavage under relatively mild conditions. The two most prevalent methods for its removal are catalytic hydrogenation and acid-catalyzed hydrolysis.[1]
-
Catalytic Hydrogenation: This is a widely used and often "clean" method for benzyl group removal, proceeding via hydrogenolysis.[2] It can be performed using hydrogen gas (H₂) or through catalytic transfer hydrogenation, which utilizes a hydrogen donor like ammonium formate or formic acid.[1][3] The latter can be more convenient for standard laboratory setups.[1]
-
Acid-Catalyzed Hydrolysis: This method employs strong acids, such as trifluoroacetic acid (TFA), to cleave the benzyl ester.[1] It is a suitable alternative when the molecule contains functional groups that are sensitive to hydrogenation conditions but are stable in strong acid.[1][4]
The choice of deprotection strategy for H-Thr-OBzl·HCl depends on factors such as the presence of other sensitive functional groups in the molecule, the desired scale of the reaction, and the available laboratory equipment.[1]
Data Presentation
The following tables summarize quantitative data for common deprotection methods applicable to benzyl esters.
Table 1: Comparison of Common Deprotection Methods for Benzyl Esters [5]
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), MeOH or EtOAc, rt | Mild, high yielding, clean byproducts (toluene).[5] | Catalyst can be poisoned by sulfur or nitrogen compounds; may reduce other functional groups; H₂ gas can be a safety concern.[5][6] |
| Transfer Hydrogenolysis | 10% Pd/C, 1,4-cyclohexadiene or HCOOH, MeOH, rt | Avoids handling H₂ gas; can be milder and more selective.[4][5] | May require higher catalyst loading; potential for side reactions from the hydrogen donor.[5] |
| Acidic Cleavage | TFA, anisole, CH₂Cl₂, rt | Effective for hindered esters and when hydrogenolysis fails.[5] | Harsh conditions; not suitable for acid-sensitive substrates.[4][5] |
| Lewis Acid Cleavage | AlCl₃ or SnCl₄, anisole, CH₂Cl₂, 0 °C to rt | Can be selective for benzyl esters over other functional groups.[5][7] | Requires stoichiometric amounts of Lewis acid; workup can be challenging.[5] |
| Nickel Boride | NiCl₂·6H₂O, NaBH₄, MeOH, rt | Chemoselective for benzyl esters over alkyl esters and benzyl ethers.[5] | Preparation of the reagent is required in situ.[5] |
Table 2: Exemplary Conditions for Catalytic Transfer Hydrogenation [1][3]
| Hydrogen Donor | Catalyst | Solvent | Temperature | Reaction Time | Yield |
| Ammonium Formate | 10% Pd/C | Methanol | Reflux | 2 - 16 hours | >95% |
| Formic Acid | 10% Pd/C | Methanol | Room Temp. | Minutes | High |
Experimental Protocols
Protocol 1: Deprotection via Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol describes the removal of the benzyl group from H-Thr-OBzl·HCl using palladium on carbon as the catalyst and ammonium formate as the hydrogen donor.[1]
Materials:
-
H-Thr-OBzl·HCl
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH), anhydrous
-
Celite®
-
Standard laboratory glassware
-
Heating mantle and condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve H-Thr-OBzl·HCl (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[1]
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).[1]
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[1]
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.[1]
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1]
-
Wash the filter cake with a small amount of methanol.[1]
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
The crude L-Threonine can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Protocol 2: Deprotection via Acid-Catalyzed Hydrolysis with Trifluoroacetic Acid
This protocol outlines the cleavage of the benzyl ester using trifluoroacetic acid (TFA).
Materials:
-
H-Thr-OBzl·HCl
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous solution of sodium bicarbonate
-
Standard laboratory glassware
-
Ice bath
Procedure:
-
In a round-bottom flask with a magnetic stir bar, dissolve H-Thr-OBzl·HCl (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate).
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq).[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is neutral or slightly basic.[1]
-
The aqueous layer is then typically washed with an organic solvent to remove organic impurities, and the product can be isolated from the aqueous phase, often by lyophilization or crystallization after neutralization.
Mandatory Visualizations
Caption: Decision-making workflow for benzyl ester deprotection.
Caption: General chemical transformation for H-Thr-OBzl·HCl deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
large-scale synthesis of peptides using H-Thr-Obzl.HCl
An increasing demand for therapeutic peptides has driven the need for robust and scalable synthesis strategies. For threonine-containing peptides, the selection of appropriate protecting groups is critical to prevent side reactions and ensure high purity and yield of the final product. L-Threonine benzyl ester hydrochloride (H-Thr-OBzl.HCl) is a key building block, particularly in solution-phase peptide synthesis (SPPS), where the benzyl group serves as a reliable protecting group for the carboxylic acid terminus. This application note provides detailed protocols and data for the large-scale synthesis of peptides utilizing this compound, targeting researchers, scientists, and professionals in drug development.
Protecting Group Strategy
The use of this compound is typically situated within the Boc/Bzl (tert-Butoxycarbonyl/benzyl) protecting group strategy. In this approach, the α-amino group is temporarily protected with the acid-labile Boc group, while more stable benzyl-based groups protect side chains and the C-terminus. The hydroxyl group of threonine is also commonly protected with a benzyl ether (Bzl) to prevent acylation during coupling steps.
Experimental Protocols
This section outlines a representative protocol for the solution-phase synthesis of a model dipeptide, Boc-Ala-Thr-OBzl, on a large scale.
Protocol 1: Coupling of Boc-Ala-OH with this compound
This protocol describes the formation of the peptide bond between Boc-protected Alanine and benzyl-protected Threonine.
Materials:
-
Boc-Ala-OH
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a large reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature.
-
In a separate vessel, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool the Boc-Ala-OH solution to 0 °C in an ice-water bath and add DCC (1.1 equivalents).
-
Stir the mixture at 0 °C for 45 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the mixture to remove the DCU, and add the filtrate to the neutralized H-Thr-OBzl solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Deprotection of the Benzyl Ester
This protocol describes the removal of the C-terminal benzyl protecting group via catalytic hydrogenation.
Materials:
-
Boc-Ala-Thr-OBzl
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected dipeptide, Boc-Ala-Thr-OBzl, in methanol or THF in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the peptide).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the C-terminal deprotected dipeptide, Boc-Ala-Thr-OH.
Data Presentation
The following tables summarize typical quantitative data for the large-scale synthesis of the model dipeptide Boc-Ala-Thr-OBzl.
Table 1: Reagent Quantities for Large-Scale Synthesis
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity (kg) for 10 mol Scale |
| This compound | 1.0 | 245.70 | 2.46 |
| Boc-Ala-OH | 1.0 | 189.21 | 1.89 |
| DCC | 1.1 | 206.33 | 2.27 |
| HOBt | 1.1 | 135.12 | 1.49 |
| DIPEA | 1.1 | 129.24 | 1.42 |
Table 2: Typical Yield and Purity Data
| Synthesis Step | Product | Typical Yield (%) | Purity (by HPLC, %) |
| Coupling | Boc-Ala-Thr-OBzl | 85-95 | >95 (after purification) |
| Benzyl Deprotection | Boc-Ala-Thr-OH | 90-98 | >98 |
Visualizations
Workflow for Dipeptide Synthesis
The following diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using this compound.
Application Notes and Protocols for Threonine-Containing Peptide Synthesis in Automated Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine, a key hydroxyl-containing amino acid, is a frequent component of bioactive peptides and proteins. Its hydroxyl group can be a site for post-translational modifications like glycosylation and phosphorylation, playing a crucial role in cellular signaling. The successful incorporation of threonine into synthetic peptides using automated synthesizers requires a robust strategy for protecting its side-chain hydroxyl group.
This document provides detailed application notes and protocols for the use of protected threonine derivatives in automated solid-phase peptide synthesis (SPPS). While the inquiry specified H-Thr-OBzl.HCl, it is important to note that for the widely adopted Fmoc-based automated synthesis, the standard side-chain protection for threonine is the tert-butyl (tBu) group. The benzyl (Bzl) protecting group is more commonly employed in Boc-based synthesis.[1][2] This guide will therefore focus on the application of Fmoc-Thr(tBu)-OH , the industry standard for Fmoc-SPPS, while also providing a comparative overview of the less common Fmoc-Thr(Bzl)-OH .
Chemical and Physical Properties of Protected Threonine Derivatives
A clear understanding of the properties of the protected threonine derivatives is essential for their effective use in automated peptide synthesis.
| Property | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Bzl)-OH |
| CAS Number | 71989-35-0 | 117872-75-0[3] |
| Molecular Formula | C₂₁H₂₅NO₅ | C₂₆H₂₅NO₅ |
| Molecular Weight | 397.4 g/mol | 431.5 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | Soluble in DMF, NMP, and other common SPPS solvents |
| Side-Chain Protection | tert-Butyl (tBu) | Benzyl (Bzl) |
| Cleavage Conditions | Strong acid (e.g., >90% TFA) | Strong acid (e.g., HF) or catalytic hydrogenation |
Comparative Analysis: Benzyl (Bzl) vs. tert-Butyl (tBu) Side-Chain Protection for Threonine in Fmoc-SPPS
The choice of side-chain protecting group is critical for a successful peptide synthesis. Below is a comparison of the Bzl and tBu groups for threonine in the context of Fmoc-SPPS.
| Feature | Fmoc-Thr(tBu)-OH (Standard) | Fmoc-Thr(Bzl)-OH (Less Common) |
| Orthogonality in Fmoc-SPPS | Fully orthogonal. The tBu group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and is removed during the final acidic cleavage. | Not fully orthogonal. The benzyl group is generally stable to piperidine but its removal requires harsher acidic conditions (like HF) than the standard TFA used for tBu group removal, or a separate hydrogenation step.[1] Partial cleavage with strong TFA cocktails can occur. |
| Deprotection/Cleavage | Cleaved simultaneously with the peptide from the resin using a standard TFA-based cocktail. | Requires strong acids like liquid Hydrogen Fluoride (HF) for efficient cleavage, which is not compatible with standard automated synthesizers and requires specialized equipment.[1] Alternatively, catalytic transfer hydrogenation can be used after TFA cleavage from the resin, adding an extra step to the workflow. |
| Side Reactions during Cleavage | The tert-butyl cation generated during cleavage can lead to side reactions with sensitive residues like Trp and Met. This is mitigated by using scavengers in the cleavage cocktail. | Benzyl cations formed during acid cleavage can also cause side reactions. Hydrogenolysis for deprotection is a cleaner method but adds complexity. |
| Coupling Efficiency | Generally provides good coupling efficiency, although threonine can be a sterically hindered amino acid, sometimes requiring double coupling, especially in long or difficult sequences. | Data on coupling efficiency in automated Fmoc-SPPS is less common. The bulkier benzyl group could potentially lead to lower coupling efficiency compared to tBu. |
| Purity and Yield | With optimized protocols, high purity and yields are achievable. | Potentially lower purity and yield in a standard Fmoc-SPPS workflow due to incomplete deprotection with TFA and the need for additional deprotection steps. |
Recommendation: For routine automated peptide synthesis using the Fmoc/tBu strategy, Fmoc-Thr(tBu)-OH is the recommended derivative for threonine incorporation. Its compatibility with standard protocols and cleavage methods ensures higher efficiency and purity.[2][4]
Experimental Protocols for Automated Peptide Synthesis using Fmoc-Thr(tBu)-OH
The following protocols are designed for use with automated peptide synthesizers. Parameters may need to be optimized based on the specific peptide sequence and synthesizer model.
Protocol 1: Standard Single Coupling Cycle
This protocol is suitable for most sequences where threonine is not part of a sterically hindered region.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for peptide amides, Wang or 2-Cl-Trt for peptide acids) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Amino Acid Activation and Coupling:
-
Dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and an activator (e.g., HBTU/HOBt, HATU, or DIC/Oxyma) in DMF.
-
Add a base (e.g., DIPEA or Collidine, 6-10 equivalents) to the activated amino acid solution.
-
Introduce the activated amino acid solution to the reaction vessel.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat: Continue with the next amino acid in the sequence by returning to step 2.
Protocol 2: Double Coupling Cycle for Difficult Sequences
This protocol is recommended when threonine is preceded by a sterically hindered amino acid or is part of an aggregation-prone sequence.
-
Follow steps 1-4 of the Standard Single Coupling Protocol.
-
First Coupling: Allow the initial coupling reaction to proceed for 45-60 minutes.
-
Washing: Wash the resin with DMF (3-5 times).
-
Second Coupling: Repeat the amino acid activation and coupling steps (Step 4 of the standard protocol) with a fresh solution of activated Fmoc-Thr(tBu)-OH.
-
Washing: Wash the resin with DMF (3-5 times).
-
Continue Synthesis: Proceed with the next amino acid in the sequence.
Protocol 3: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of the tBu side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective cocktail for peptides containing sensitive residues is Reagent K .[5]
-
Reagent K Composition:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[5]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data Summary
| Parameter | Expected Outcome with Fmoc-Thr(tBu)-OH | Notes |
| Coupling Efficiency (per cycle) | >99% (with appropriate coupling strategy) | Threonine can be challenging; double coupling may be required for optimal efficiency in difficult sequences. |
| Crude Peptide Purity (post-cleavage) | 70-90% | Purity is highly sequence-dependent. Aggregation-prone sequences may result in lower purity. |
| Final Peptide Purity (post-HPLC) | >95-98% | Dependent on the efficiency of the purification process. |
| Overall Yield | 10-40% | Highly dependent on the length of the peptide and the efficiency of each coupling and deprotection step. |
Visualizations
Signaling Pathway Involving Threonine Phosphorylation
Threonine phosphorylation is a key event in many cellular signaling cascades, such as the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.
Caption: The MAPK/ERK signaling pathway, highlighting key serine/threonine phosphorylation events.
Experimental Workflow for Threonine-Containing Peptide Synthesis
The following diagram illustrates the major steps in the automated synthesis, cleavage, and purification of a threonine-containing peptide.
Caption: A typical workflow for the automated synthesis and purification of a threonine-containing peptide.
References
Application Notes and Protocols for Coupling Reactions with H-Thr-Obzl.HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of L-Threonine benzyl ester hydrochloride (H-Thr-Obzl.HCl) in solution-phase peptide synthesis. The following sections outline the necessary reagents, step-by-step procedures for coupling reactions, and expected outcomes.
Introduction
This compound is a commonly used building block in solution-phase peptide synthesis. The benzyl ester provides protection for the C-terminal carboxylic acid of threonine, allowing for the selective formation of a peptide bond at the N-terminus. The hydrochloride salt form enhances the stability and handling of the amino acid ester. This document details a general protocol for the coupling of an N-protected amino acid to this compound to form a dipeptide.
Data Presentation
The efficiency of peptide coupling reactions can be influenced by various factors, including the choice of coupling reagents, reaction time, and temperature. Below is a summary of typical reagents and their molar equivalents used in a standard coupling reaction. Expected yields for dipeptide synthesis are generally in the range of 85-98%, depending on the specific amino acids and reaction conditions.[1]
| Reagent/Component | Molar Equivalent (eq) | Purpose |
| N-protected Amino Acid (e.g., Fmoc-Ala-OH, Boc-Phe-OH) | 1.0 | Carboxyl component |
| This compound | 1.0 - 1.2 | Amine component |
| Coupling Agent (e.g., EDC.HCl, DCC, HBTU) | 1.1 - 1.5 | Activates the carboxyl group |
| Additive (e.g., HOBt, Oxyma Pure) | 1.1 - 1.5 | Reduces racemization and improves efficiency |
| Base (e.g., DIPEA, NMM) | 2.0 - 3.0 | Neutralizes the HCl salt and maintains basic pH |
| Anhydrous Solvent (e.g., DMF, DCM) | - | Reaction medium |
Experimental Protocols
This section provides a detailed methodology for a typical coupling reaction between an N-protected amino acid and this compound.
Protocol 1: Dipeptide Synthesis using EDC.HCl/HOBt
This protocol describes the synthesis of an N-protected dipeptide, for example, Fmoc-Ala-Thr-Obzl.
Materials:
-
N-α-Fmoc-L-Alanine (Fmoc-Ala-OH)
-
L-Threonine benzyl ester hydrochloride (this compound)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) dropwise to the solution to neutralize the hydrochloride salt and liberate the free amine.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH, 1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Cool this solution to 0 °C in an ice bath.
-
Add EDC.HCl (1.1 eq) to the solution and stir for 20-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Slowly add the activated carboxyl component solution to the prepared amine component solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer successively with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude protected dipeptide.[2]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure protected dipeptide.
-
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and the general logic of solution-phase peptide synthesis.
Caption: Experimental workflow for dipeptide synthesis.
References
Application Notes and Protocols for the Purification of Peptides Synthesized with H-Thr(OBzl).HCl using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the construction of complex peptide sequences. The use of protected amino acids, such as H-Thr(OBzl).HCl, is critical for preventing unwanted side reactions and ensuring the correct peptide sequence is assembled. The benzyl group (Bzl) serves as a protecting group for the hydroxyl function of the threonine side chain. Following synthesis and cleavage from the resin, the crude peptide product is a heterogeneous mixture containing the target peptide, truncated and deletion sequences, and byproducts from protecting group removal.[1]
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry standard for the purification of synthetic peptides due to its high resolution and the volatility of the mobile phases, which simplifies peptide recovery.[1][2][3] This application note provides a detailed protocol for the purification of peptides synthesized using H-Thr(OBzl).HCl, with a focus on optimizing separation and purity. The principles and methods described herein are broadly applicable to peptides containing other hydrophobic protecting groups.
Principles of Reversed-Phase HPLC for Peptide Purification
RP-HPLC separates molecules based on their hydrophobicity.[3] The stationary phase is typically a silica support chemically modified with hydrophobic alkyl chains (e.g., C18, C8), creating a non-polar environment. The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent such as acetonitrile (ACN), containing an ion-pairing agent like trifluoroacetic acid (TFA).[1][4][5]
Peptides are loaded onto the column in a low organic content mobile phase, promoting their binding to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity.[3][6] The presence of the hydrophobic benzyl group on the threonine residue will significantly increase the retention time of the target peptide compared to its unprotected counterpart.
Experimental Workflow
The overall workflow for the purification of a peptide synthesized with H-Thr(OBzl).HCl involves several key stages, from post-synthesis workup to the final lyophilized product.
References
- 1. bachem.com [bachem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side reactions with H-Thr-Obzl.HCl and how to prevent them
Welcome to the technical support center for H-Thr-OBzl.HCl (L-Threonine benzyl ester hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during its use in experimental settings, particularly in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the hydrochloride salt of the benzyl ester of the amino acid L-Threonine. It is primarily used as a building block in peptide synthesis. The benzyl (Bzl) group protects the C-terminal carboxylic acid, while the amine is present as a hydrochloride salt. This allows for sequential and controlled formation of peptide bonds. It is particularly useful in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1][2]
Q2: What are the most common side reactions associated with the use of this compound in peptide synthesis?
The most common side reactions when using threonine derivatives like this compound in peptide synthesis include:
-
O-acylation: Unwanted acylation of the hydroxyl group on the threonine side chain.[3]
-
Racemization: Loss of chiral purity at the alpha-carbon of the threonine residue during activation and coupling steps.[4][5][6]
-
N-O Acyl Shift: An acid-catalyzed intramolecular rearrangement where the N-terminal peptide bond migrates to the side-chain hydroxyl group.[4][7]
Q3: How should this compound be properly handled and stored?
To ensure the integrity of the compound, this compound should be stored at 4°C in a tightly sealed container, away from moisture.[8] For handling, it is recommended to use personal protective equipment such as gloves, goggles, and a lab coat. Avoid inhalation of dust by working in a well-ventilated area or using a fume hood.[9][10]
Troubleshooting Guide
This section provides a structured approach to identifying and mitigating common side reactions encountered when using this compound.
Issue 1: O-Acylation of the Threonine Side Chain
Symptoms:
-
Mass spectrometry (MS) analysis of the final peptide shows a mass increase corresponding to the addition of an extra acyl group.
-
High-performance liquid chromatography (HPLC) purification reveals a significant, less polar side-product.
Root Cause: The hydroxyl group (-OH) on the side chain of threonine is nucleophilic and can compete with the N-terminal amine for the activated carboxylic acid of the incoming amino acid, leading to the formation of an ester linkage (O-acylation).[3][11][12]
Prevention & Resolution:
| Strategy | Description | Key Considerations |
| Side-Chain Protection | The most effective prevention is to use a threonine derivative with a protecting group on the side-chain hydroxyl. Common protecting groups for threonine in Fmoc-based synthesis include tert-butyl (tBu), and in Boc-based synthesis, benzyl (Bzl) is common.[1][13] | The choice of protecting group must be orthogonal to the N-terminal protecting group (e.g., Fmoc or Boc) and the C-terminal ester.[14][15][16] |
| Use of Additives | Additives such as 1-hydroxybenzotriazole (HOBt) or its derivatives can be used during the coupling step to suppress O-acylation.[3][4] | These additives form active esters that are less prone to side reactions.[6] |
| Coupling Reagent Selection | The choice of coupling reagent can influence the extent of O-acylation. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of HOBt are a common choice.[6] | Over-activation of the carboxylic acid can increase the likelihood of O-acylation.[17] |
Experimental Protocol: Prevention of O-acylation using HOBt
-
Activation: Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.0 eq) in an appropriate solvent (e.g., DMF).
-
Coupling Agent Addition: Add the coupling reagent, such as DIC (1.0 eq), to the solution and stir for 10-15 minutes at 0°C.
-
Coupling: Add the this compound (1.0 eq) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (1.0 eq) to the activated amino acid solution.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring completion by TLC or LC-MS.
-
Work-up: After the reaction is complete, proceed with the standard work-up and purification steps.
Issue 2: Racemization of the Threonine Residue
Symptoms:
-
Chiral chromatography or NMR analysis of the final peptide indicates the presence of diastereomers.
-
The biological activity of the synthesized peptide is lower than expected.
Root Cause: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which can readily tautomerize, leading to the loss of stereochemical integrity at the α-carbon.[4][6] This is particularly a concern with certain coupling reagents and basic conditions.[18]
Prevention & Resolution:
| Strategy | Description | Key Considerations |
| Use of Racemization Suppressing Additives | Additives like HOBt, 7-aza-1-hydroxybenzotriazole (HOAt), or 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) are highly effective in minimizing racemization.[4][18] | These additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation.[6] |
| Choice of Base | The choice of base can significantly impact the degree of racemization. Sterically hindered bases like DIPEA or collidine are preferred over less hindered bases like triethylamine (TEA).[6][18] | Weaker bases are generally less likely to cause racemization.[6] |
| Controlled Temperature | Performing the coupling reaction at lower temperatures (e.g., 0°C) can help to reduce the rate of racemization. | This may require longer reaction times. |
Caption: The acid-catalyzed intramolecular rearrangement leading to an N-O acyl shift in threonine-containing peptides.
By understanding these common side reactions and implementing the appropriate preventative and troubleshooting strategies, researchers can improve the success rate and purity of their peptide synthesis when using this compound.
References
- 1. peptide.com [peptide.com]
- 2. H-Glu(OBzl)-OBzl.HCl [myskinrecipes.com]
- 3. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. N- and O-acetylation of threonine residues in the context of proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. differencebetween.com [differencebetween.com]
- 12. brainly.in [brainly.in]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 16. biosynth.com [biosynth.com]
- 17. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 18. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Welcome to our technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guide: Incomplete Coupling of H-Thr-Obzl.HCl
Incomplete coupling of specific amino acids, such as this compound (O-benzyl-L-threonine hydrochloride), is a common hurdle in SPPS. Threonine's β-branched side chain and the bulky benzyl protecting group can lead to steric hindrance, slowing down the coupling reaction and potentially leading to deletion sequences in the final peptide.[1][2] This guide provides a systematic approach to troubleshooting and resolving this issue.
Initial Assessment
Q1: How do I know if the coupling of this compound is incomplete?
A1: Several methods can be used to assess coupling completion:
-
Qualitative Colorimetric Tests: The ninhydrin (Kaiser) test is a rapid and sensitive method to detect free primary amines on the resin. A positive result (blue or purple beads) indicates the presence of unreacted amino groups, signifying incomplete coupling. For N-terminal proline, the isatin or chloranil test should be used.
-
Real-Time Monitoring: Some automated synthesizers allow for real-time monitoring of the reaction by tracking changes in conductivity or UV absorbance of the Fmoc group.[3][4]
-
Test Cleavage and Analysis: A small amount of the peptide-resin can be cleaved and the resulting crude peptide analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5][6] The presence of a significant peak corresponding to a deletion sequence (missing the threonine residue) confirms incomplete coupling.
Troubleshooting Strategies
Q2: My ninhydrin test is positive after the this compound coupling step. What are the likely causes and how can I fix it?
A2: A positive ninhydrin test indicates incomplete coupling. The primary causes are often related to steric hindrance and peptide aggregation. Here’s a step-by-step approach to address this:
-
Extend the Coupling Time: The simplest first step is to increase the reaction time for the coupling of this compound. Doubling the standard coupling time can often improve the yield.
-
Double Couple: If extending the time is insufficient, perform a second coupling step. After the initial coupling and washing, repeat the coupling procedure with a fresh solution of activated this compound.
-
Optimize Coupling Reagents: For sterically hindered amino acids like threonine, the choice of coupling reagent is critical.[7] Consider switching to a more efficient activating agent.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally very efficient and fast.[8] COMU is a newer, safer, and highly effective alternative.[8][9]
-
Phosphonium Salts: PyBOP is known to be effective for sterically hindered couplings.[8]
-
Carbodiimides with Additives: A combination of DIC with an additive like OxymaPure is a cost-effective option with low racemization.[8]
-
-
Increase Reagent Excess: Using a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) can drive the reaction to completion.
-
Change the Solvent: The solvent plays a crucial role in resin swelling and solvation of the growing peptide chain.[10]
-
If you are using Dimethylformamide (DMF), switching to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP can improve results, as NMP is a better swelling solvent for polystyrene resins.[10][11]
-
Adding a chaotropic agent like DMSO to the solvent can help disrupt secondary structures and improve reagent accessibility.[11]
-
-
Increase the Reaction Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction rate. Microwave-assisted SPPS can also be highly effective for difficult couplings.[7][11][12]
Q3: I'm still observing incomplete coupling after trying the above steps. What other factors should I consider?
A3: If the issue persists, consider these additional factors:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (β-sheets) on the resin, hindering reagent access.[11][13] This is particularly common in hydrophobic sequences.
-
Disrupting Aggregation: Besides changing solvents and increasing temperature, incorporating pseudoproline dipeptides can disrupt these secondary structures by introducing a "kink" in the peptide backbone.[10]
-
-
Quality of Reagents: Ensure that the this compound, coupling reagents, and solvents are of high purity and not degraded.
-
Resin Loading: A very high loading on the resin can lead to increased steric hindrance and aggregation. Consider using a resin with a lower substitution level.
Frequently Asked Questions (FAQs)
Q4: Is the hydrochloride salt on this compound a problem for coupling?
A4: Yes, the hydrochloride salt must be neutralized for the coupling reaction to proceed efficiently. This is typically achieved by adding a tertiary base, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, to the reaction mixture. Ensure that at least one equivalent of the base is added to neutralize the HCl salt, in addition to the base required for the coupling reaction itself.
Q5: Can the benzyl protecting group on the threonine side chain cause any side reactions?
A5: The O-benzyl group is generally stable under the conditions of Fmoc-SPPS. However, during the final cleavage with strong acids like trifluoroacetic acid (TFA), the released benzyl cation can lead to side reactions with sensitive residues like tryptophan and methionine. Therefore, it is crucial to use a cleavage cocktail containing scavengers such as triisopropylsilane (TIS) and water to trap these reactive species.[5]
Q6: What is the recommended excess of reagents for coupling this compound?
A6: For a standard coupling, a 2 to 4-fold excess of the amino acid and coupling reagents over the resin loading is common. For a difficult coupling like this compound, increasing this to a 3 to 5-fold excess is recommended.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU/HBTU | Uronium/Aminium Salt | Fast, highly efficient, widely used.[8] | Can cause racemization, HBTU is an allergen.[8] |
| HCTU | Guanidinium Salt | High coupling efficiency, often faster than HBTU.[8] | More expensive than HBTU.[8] |
| COMU | Uronium Salt | High efficiency, safer alternative to HOBt/HOAt-based reagents.[8][9] | Higher cost.[8] |
| PyBOP | Phosphonium Salt | Effective for sterically hindered couplings.[8] | Can be less efficient than HATU for some sequences.[8] |
| DIC/Oxyma | Carbodiimide/Additive | Low racemization, cost-effective.[8] | Slower than uronium/aminium salts.[8] |
Experimental Protocols
Protocol 1: Ninhydrin (Kaiser) Test for Monitoring Coupling Completion
This qualitative test is used to detect the presence of free primary amines on the resin.[5]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.[14]
-
Solution B: 80 g phenol in 20 mL ethanol.[14]
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.[14]
Procedure:
-
Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.
-
Wash the resin beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation |
| Intense Blue/Purple | Incomplete coupling (free amines present).[15] |
| Yellow/Colorless | Complete coupling (no free primary amines). |
Protocol 2: Test Cleavage and HPLC Analysis
A small-scale cleavage allows for the analysis of the crude peptide without consuming the entire batch.[5]
Procedure:
-
Dry a small sample of the peptide-resin (5-10 mg).
-
Place the dried resin in a microcentrifuge tube.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Allow the cleavage to proceed for 1-3 hours at room temperature.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water).
-
Analyze the sample by reverse-phase HPLC (RP-HPLC) and Mass Spectrometry (MS).
Visualizations
Caption: A workflow for troubleshooting incomplete coupling of this compound.
Caption: A typical SPPS cycle highlighting the monitoring step for coupling completion.
References
- 1. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time monitoring of solid-phase peptide synthesis: Greening the process - ACS Green Chemistry [gcande.digitellinc.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
optimizing deprotection conditions for benzyl esters to avoid side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of benzyl esters while minimizing the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for benzyl ester deprotection, and how do I choose the right one?
The selection of a deprotection method depends on the substrate's stability, the presence of other functional groups, and the desired reaction scale. The three main strategies are catalytic hydrogenolysis, transfer hydrogenation, and acidic cleavage.
A decision-making flowchart to guide your choice is presented below:
Technical Support Center: Aggregation in Peptides Containing H-Thr(Bzl)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and FAQs to address common aggregation issues encountered during the synthesis and handling of peptides containing O-Benzyl-L-threonine (H-Thr(Bzl)-OH).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a significant problem in Solid-Phase Peptide Synthesis (SPPS)?
A1: Peptide aggregation is the self-association of growing peptide chains on a solid support resin, primarily through intermolecular hydrogen bonding, which can form stable secondary structures like β-sheets.[1] This is a major issue in SPPS because it leads to the formation of insoluble or poorly solvated structures, causing slow or incomplete coupling and deprotection reactions.[1][2][3] The consequences include lower yields, difficult purification due to closely related impurities, and in extreme cases, complete synthesis failure.[2]
Q2: How does the H-Thr-Obzl.HCl residue specifically contribute to peptide aggregation?
A2: The this compound residue can contribute to aggregation in two main ways. First, the threonine backbone itself can participate in the formation of intra-chain hydrogen bonds, which is a known cause of aggregation.[2] Second, the benzyl (Bzl) group used to protect the threonine side-chain is hydrophobic. Peptides with a high proportion of non-polar (hydrophobic) amino acids or protecting groups often exhibit limited solubility in aqueous solutions and are more prone to aggregation.[4]
Q3: What are the common signs of on-resin aggregation during peptide synthesis?
A3: Key indicators of on-resin aggregation include a noticeable shrinking of the resin matrix, poor resin swelling, and the failure of colorimetric tests like the ninhydrin test to give a clear result, which can sometimes be a false negative.[1][2] In automated synthesizers, aggregation can be detected by a flattening and broadening of the UV deprotection profile during the Fmoc-removal step.[2] These symptoms point to incomplete reactions due to the growing peptide chain becoming inaccessible.
Q4: My final, cleaved peptide is difficult to dissolve. Is this an aggregation issue?
A4: Yes, poor solubility of the cleaved peptide is a strong indicator of aggregation.[4] Aggregation that occurs on the resin can persist after cleavage, leading to a crude product that is difficult or impossible to dissolve in standard aqueous buffers for purification. This insolubility stems from the same intermolecular forces that caused the on-resin issues.[1] Highly hydrophobic peptides or those with a net neutral charge at a given pH are particularly susceptible to this problem.[4][5]
Q5: What analytical techniques are recommended to confirm aggregation in my final peptide product?
A5: To confirm and characterize aggregation, several analytical techniques are employed. Size-Exclusion Chromatography (SEC) is a primary method to detect the presence of high-molecular-weight aggregates.[6][7] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is used to assess purity and can sometimes show broad or tailing peaks for aggregated species.[6] Spectroscopic methods like Circular Dichroism (CD) and Fourier-Transform Infrared Spectroscopy (FTIR) are powerful tools for analyzing the secondary structure of the peptide, specifically to identify the presence of β-sheet structures characteristic of many aggregates.[6][7][8]
Troubleshooting Guides
Problem 1: Signs of On-Resin Aggregation Detected (Poor Swelling, Incomplete Reactions)
If you observe poor resin swelling, incomplete couplings, or difficult Fmoc deprotection, the peptide chain is likely aggregating on the support.
Immediate Corrective Actions (Reactive Strategies):
-
Improve Solvation: Switch the primary solvent from Dichloromethane (DCM) or Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), or add up to 20% Dimethyl Sulfoxide (DMSO) to your existing solvent to disrupt hydrogen bonds.[1][9]
-
Increase Reaction Temperature: Elevating the coupling temperature can often improve reaction kinetics and break up aggregated structures.[1][9]
-
Incorporate Mechanical Disruption: Use sonication during the coupling step to physically break apart aggregated peptide-resin clumps.[1][9]
-
Use Chaotropic Salts: Add chaotropic salts such as CuLi, NaClO4, or KSCN to the reaction mixture to interfere with hydrogen bonding.[1]
Proactive Strategies for Resynthesis:
If the above measures fail, a resynthesis with a modified strategy is recommended.
-
Reduce Resin Loading: Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g), especially for peptides longer than 20 amino acids.[1][10]
-
Incorporate "Structure-Breaking" Elements:
-
Pseudoproline Dipeptides: Strategically insert a pseudoproline dipeptide, which is derived from Ser or Thr, to act as a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures.[1][3][11] These are introduced as a dipeptide to avoid difficult acylation of the hindered nitrogen.[3]
-
Backbone Protection: Introduce a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on a backbone nitrogen atom every 6-7 residues to prevent hydrogen bond formation.[1]
-
Problem 2: Difficulty Precipitating or Solubilizing the Cleaved Peptide
This issue indicates that the peptide has aggregated either during synthesis or upon cleavage and is no longer soluble in the chosen solvent system.
Solubilization Strategies:
-
Initial Attempt: Before using the entire sample, test the solubility of a small amount of peptide first.[12] Use sonication to aid dissolution, as this can break up small particles.[12][13]
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI).[4] If the peptide is acidic (net negative charge), try dissolving it in a basic buffer. If it is basic (net positive charge), use an acidic solvent.[5]
-
Organic Co-solvents: For highly hydrophobic peptides, dissolve the peptide first in a minimal amount of a strong organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the peptide solution with constant agitation.[12][13]
-
Denaturing Agents: If other methods fail, agents like urea or guanidinium hydrochloride can be used to solubilize strongly aggregated peptides, although these may interfere with subsequent biological assays.[5]
Data Presentation
Table 1: Summary of Solvents and Additives to Mitigate On-Resin Aggregation
| Method Category | Reagent/Condition | Recommended Use | Mechanism of Action |
| Solvent Modification | N-Methylpyrrolidone (NMP) | Substitute for DMF/DCM | Superior solvating properties |
| Dimethyl Sulfoxide (DMSO) | Add as a co-solvent (up to 20%) | Disrupts hydrogen bonds | |
| Chaotropic Agents | LiCl, NaClO4, KSCN | Add to coupling mixture | Disrupts ordered water structure and H-bonds[1] |
| Special Additives | Ethylene Carbonate | Add to coupling mixture | Part of "Magic Mixture" to disrupt H-bonds[1] |
| Physical Methods | Elevated Temperature | Increase coupling temp. | Increases kinetic energy, disrupts aggregates[1][9] |
| Sonication | Apply during coupling | Mechanical disruption of aggregated resin[1][9] | |
| Microwave Irradiation | Use microwave-assisted synthesizer | Rapid heating improves reaction efficiency[1][14] |
Table 2: Comparison of Proactive Anti-Aggregation Strategies
| Strategy | Description | Advantages | Considerations |
| Pseudoproline Dipeptides | Reversible protection of a Ser or Thr residue as a proline-like oxazolidine.[3][11] | Highly effective at disrupting β-sheet formation; reverts to native residue upon TFA cleavage.[1] | Must be incorporated at specific Ser/Thr sites in the sequence. |
| Backbone Protection (Hmb/Dmb) | Introduction of a temporary protecting group on the backbone amide nitrogen.[1][15] | Prevents H-bond formation; increases peptide solubility.[1][15] | Requires specialized amino acid derivatives; can be expensive. |
| Low-Substitution Resin | Resin with a lower density of peptide chain attachment points (0.1-0.4 mmol/g).[10] | Reduces steric hindrance and inter-chain interactions. | Lower overall yield per gram of resin. |
| Depsipeptides | Esterification on a Ser or Thr residue to disrupt backbone H-bonding.[1] | Efficiently disrupts aggregation. | Requires a post-synthesis rearrangement step to form the native peptide bond.[1] |
Table 3: Analytical Techniques for Detecting Peptide Aggregation
| Technique | Information Provided | Sample Requirements |
| Size-Exclusion Chromatography (SEC) | Detects and quantifies high molecular weight species (dimers, oligomers, aggregates).[6][7] | Soluble peptide in a compatible mobile phase. |
| Reversed-Phase HPLC (RP-HPLC) | Assesses purity; aggregates may appear as broad, late-eluting, or multiple peaks.[6] | Soluble peptide in a compatible mobile phase. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution, identifying large aggregates.[16] | Soluble, clear peptide solution. |
| Circular Dichroism (CD) Spectroscopy | Determines secondary structure content (α-helix, β-sheet, random coil).[6][8] | Soluble peptide in a non-absorbing buffer. |
| FTIR Spectroscopy | Identifies secondary structures by analyzing amide bond vibrations; β-sheets show characteristic peaks.[6][7] | Soluble or solid peptide sample. |
Experimental Protocols
Protocol 1: Protocol for Incorporating a Pseudoproline Dipeptide
This protocol outlines the manual coupling of an Fmoc-Xaa-(oxazolidine)Thr-OH dipeptide.
-
Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino group on the peptide-resin and wash thoroughly with DMF.
-
Coupling Reagent Preparation: In a separate vessel, dissolve the pseudoproline dipeptide (5 eq.) and a coupling reagent such as HBTU/HCTU (5 eq.) in a minimal volume of DMF or NMP.[3]
-
Activation: Add Diisopropylethylamine (DIEA) (10 eq.) to the mixture and mix thoroughly.[3]
-
Coupling: Immediately add the activated mixture to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours.[3]
-
Confirmation: Perform a completion check using the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling step.[3]
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF and proceed to the next cycle. The instrument program should omit the amino acid cycle for the subsequent residue (Threonine), as it has already been incorporated.[3]
Protocol 2: Analysis of Peptide Aggregation using Size-Exclusion Chromatography (SEC)
This protocol provides a general method for analyzing a peptide sample for aggregates.
-
Sample Preparation: Prepare the peptide sample by dissolving it in the SEC mobile phase to a known concentration (e.g., 1 mg/mL). The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Filter the sample through a 0.22 µm filter to remove any particulates.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection and Elution: Inject a defined volume of the prepared peptide sample onto the column.
-
Data Acquisition: Monitor the column eluent using a UV detector, typically at 214 nm or 280 nm.
-
Analysis: Analyze the resulting chromatogram. Aggregates, being larger, will elute earlier than the peptide monomer. The presence of peaks in the void volume or at retention times shorter than the main monomer peak indicates aggregation. Quantify the relative peak areas to determine the percentage of aggregated species.
Visual Guides
Caption: A workflow for troubleshooting on-resin peptide aggregation.
Caption: Key factors that contribute to peptide aggregation.
Caption: Workflow for the analysis of a potentially aggregated peptide.
References
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. bachem.com [bachem.com]
- 6. ijsra.net [ijsra.net]
- 7. US8268628B1 - Method for determination of protein, peptide or peptoid aggregation, stability, and viability and system using the same - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. moodle2.units.it [moodle2.units.it]
- 10. peptide.com [peptide.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 14. pub.dzne.de [pub.dzne.de]
- 15. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Optimizing Peptide Synthesis with H-Thr(OBzl)-HCl
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for improving the yield of peptide synthesis when incorporating H-Thr(OBzl)-HCl. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges.
Troubleshooting Guide: Low Peptide Yield
Low or no yield of the desired peptide is a common issue in solid-phase peptide synthesis (SPPS). This guide will walk you through a systematic approach to identifying and resolving the root cause of low yield when using H-Thr(OBzl)-HCl.
Issue 1: Poor Coupling Efficiency
The β-branched side chain of threonine, combined with the bulky benzyl protecting group, can cause significant steric hindrance, leading to incomplete coupling reactions.
Symptoms:
-
Mass spectrometry (MS) analysis of the crude product reveals a major peak corresponding to a deletion sequence (missing the threonine residue).
-
A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted free primary amines.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: Incomplete Deprotection of the Benzyl Group
The benzyl ether protecting the threonine side chain requires strong acidic conditions for removal, typically during the final cleavage from the resin. Incomplete deprotection can leave the benzyl group attached to the final peptide.
Symptoms:
-
MS analysis shows a peak corresponding to the mass of the desired peptide plus the mass of the benzyl group (90 Da).
-
The hydrophobicity of the peptide is unexpectedly high during HPLC purification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is synthesizing peptides with H-Thr(OBzl)-HCl challenging?
A: The primary challenges are twofold. First, threonine is a β-branched amino acid, and its side chain, in proximity to the peptide backbone, creates steric hindrance that can slow down or prevent efficient coupling.[2] Second, the benzyl (Bzl) ether used to protect the hydroxyl group is bulky, further contributing to this steric hindrance.
Q2: Which coupling reagents are most effective for H-Thr(OBzl)-HCl?
A: For sterically hindered amino acids like Thr(Bzl), aminium/uronium salt-based reagents are generally more effective than carbodiimides. Reagents like HATU, HBTU, and COMU are highly recommended as they are powerful activators that can overcome steric hindrance and often lead to higher coupling yields and lower racemization.[3][4][5]
Q3: Can I perform a double coupling for H-Thr(OBzl)-HCl?
A: Yes, performing a double coupling is a common and effective strategy to improve the yield for difficult residues. This involves repeating the coupling step with a fresh portion of activated amino acid before proceeding to the next deprotection step in the synthesis.
Q4: What are the potential side reactions associated with the benzyl protecting group on threonine?
A: During the final acid-mediated cleavage and deprotection, the cleaved benzyl group forms a reactive benzyl cation. This cation can re-attach to sensitive residues in the peptide chain, such as tryptophan or methionine, leading to alkylated byproducts.[2] To prevent this, it is crucial to use scavengers in the cleavage cocktail.
Q5: What scavengers should I use during the cleavage of a peptide containing Thr(Bzl)?
A: To trap the benzyl cations generated during cleavage, nucleophilic scavengers should be added to the cleavage cocktail (e.g., TFA). Common and effective scavengers for this purpose include anisole, thioanisole, and triisopropylsilane (TIS).[2]
Q6: What is the recommended solvent for dissolving H-Thr(OBzl)-HCl for coupling?
A: H-Thr(OBzl)-HCl is generally soluble in polar aprotic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[6][7] NMP is often preferred as it is a better solvent for growing peptide chains and can help disrupt aggregation.[6][8]
Q7: How can I confirm if the coupling of H-Thr(OBzl)-HCl was successful before proceeding with the synthesis?
A: A qualitative Kaiser test can be performed on a small sample of resin beads after the coupling reaction.[1] A negative result (yellow/brown beads) indicates that there are no free primary amines, suggesting a complete coupling. A positive result (blue beads) signifies that the coupling was incomplete, and a second coupling may be necessary.[1]
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
While direct comparative studies on H-Thr(OBzl)-HCl are limited, the following table summarizes the general performance of common coupling reagents for sterically hindered amino acids, which is applicable to Thr(Bzl).
| Coupling Reagent | Class | Typical Yield | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Very Fast | Low | Highly efficient for hindered couplings, but more expensive.[4][5] |
| HBTU | Aminium/Uronium Salt | High | Fast | Low | A reliable and cost-effective option for routine couplings.[3][4] |
| COMU | Aminium/Uronium Salt | Very High | Very Fast | Very Low | Excellent solubility and efficiency; considered a safer alternative to HBTU/HATU.[5] |
| PyBOP | Phosphonium Salt | High | Fast | Low | Byproducts are generally less problematic than those from aminium/uronium salts.[4] |
| DCC/HOBt | Carbodiimide | Moderate-High | Moderate | Moderate | Less effective for hindered couplings; can lead to N-acylurea byproduct formation. |
Yields are estimations based on general performance in peptide synthesis.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Coupling of Fmoc-Xaa-OH to H-Thr(OBzl)-Resin
This protocol outlines a standard manual coupling cycle for adding an amino acid to a resin-bound peptide chain ending with threonine.
Materials:
-
Peptide-resin with N-terminal H-Thr(OBzl)
-
Fmoc-protected amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
NMP or DMF (high purity)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Reaction vessel for manual SPPS
Workflow Diagram:
Caption: General workflow for an Fmoc-SPPS coupling cycle.
Procedure:
-
Resin Swelling: Swell the Fmoc-Thr(OBzl)-resin in DMF or NMP for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and then DCM (3 times) to remove residual piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq) and HATU (3.9 eq) in NMP.
-
Add DIPEA (8 eq) to the solution and vortex briefly. This initiates the activation.
-
Immediately add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, this time can be extended, or the temperature can be slightly increased (e.g., to 35-40°C).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test.
-
If the test is negative (yellow/brown beads), the coupling is complete. Proceed to the deprotection step for the next amino acid.
-
If the test is positive (blue beads), the coupling is incomplete. Perform a second coupling (repeat step 4) before proceeding.
-
Protocol 2: Cleavage and Deprotection of a Thr(Bzl)-Containing Peptide
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the benzyl side-chain protecting group.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Add the filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the crude peptide.
-
-
Collection and Washing:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether, wash the pellet with fresh cold ether, and centrifuge again. Repeat this wash step twice.
-
-
Drying: Dry the crude peptide pellet under a vacuum to remove residual ether. The peptide is now ready for purification by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biotage.com [biotage.com]
impact of scavengers on the deprotection of benzyl esters
Technical Support Center: Benzyl Ester Deprotection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the .
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a scavenger in the deprotection of benzyl esters?
A scavenger is used to "trap" reactive intermediates generated during the deprotection reaction, thereby preventing side reactions. In the context of benzyl ester deprotection, this is most critical during acid-catalyzed cleavage. Strong acids like trifluoroacetic acid (TFA) cleave the ester by generating a stable benzyl carbocation. This carbocation is a potent electrophile and can alkylate other nucleophilic sites on the starting material, product, or solvent, leading to impurities. Scavengers are electron-rich aromatic compounds (like anisole) or hydrides (like triethylsilane) that are added in excess to react with the benzyl carbocation, effectively neutralizing it.[1][2]
Q2: My palladium-catalyzed hydrogenolysis of a benzyl ester is sluggish or has stalled. What are the common causes?
Slow or incomplete hydrogenolysis is a frequent issue. The primary causes include:
-
Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning, particularly by sulfur-containing functional groups (e.g., thiols, thioethers) and some nitrogen heterocycles.[3][4] These can irreversibly bind to the catalyst's active sites.
-
Poor Catalyst Quality: The activity of Palladium on carbon (Pd/C) can vary significantly between batches and suppliers. An old or low-quality catalyst may result in a failed reaction.[1] Using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), can sometimes overcome this issue.[1][3]
-
Mass Transfer Limitations: As a heterogeneous reaction, reactants must diffuse to the catalyst surface. Inefficient stirring or low hydrogen pressure can limit the reaction rate.[1][3]
-
Steric Hindrance: A sterically hindered benzyl ester may have poor access to the catalyst surface, slowing down the reaction. In such cases, increasing temperature and pressure may help, or an alternative method like acidic cleavage might be necessary.[1]
Q3: I am observing unexpected side products after deprotection. How can I prevent them?
The type of side product depends on the deprotection method:
-
During Hydrogenolysis: The most common side reaction is the over-reduction of other functional groups in the molecule, such as alkenes, alkynes, or nitro groups. To improve selectivity, consider using a milder method like transfer hydrogenation with a hydrogen donor like 1,4-cyclohexadiene or formic acid, which can provide better chemoselectivity at lower temperatures and pressures.[1][5]
-
During Acidic Cleavage: As mentioned in Q1, the primary side reactions stem from the benzyl carbocation. The use of a scavenger is essential to prevent re-alkylation of the desired product or other sensitive functional groups.[1][2] For example, mesitylene has been used to prevent the formation of polybenzyl species.[2]
Q4: When should I choose acidic cleavage over catalytic hydrogenolysis?
While catalytic hydrogenolysis is often preferred for its mild conditions, acidic cleavage is a valuable alternative in specific scenarios:
-
Catalyst Poisoning: If your substrate contains functional groups that poison the palladium catalyst (e.g., thiols), hydrogenolysis will likely fail.[1][3]
-
Presence of Reducible Groups: If your molecule has other functional groups that are sensitive to reduction (and selectivity cannot be achieved), acidic cleavage avoids the use of hydrogen.[1]
-
Steric Hindrance: For highly hindered esters where the catalyst surface is inaccessible, acidic cleavage may be more effective.[1]
-
Safety/Equipment: Handling hydrogen gas can pose safety challenges, especially on a large scale. Acidic cleavage avoids the need for specialized hydrogenation equipment.[1]
Q5: Which scavenger should I use for acid-catalyzed deprotection, and in what quantity?
The choice of scavenger depends on the reaction conditions and the substrate. Common scavengers are added in excess to ensure efficient trapping of the benzyl cation.
-
Anisole: Frequently used due to its electron-rich ring, which is readily alkylated by the benzyl cation.[2]
-
Triethylsilane (TES): Acts as a hydride donor, reducing the benzyl carbocation to toluene.
-
Pentamethylbenzene: A highly electron-rich aromatic scavenger.[4][6]
A typical protocol suggests using 1.5 to 2.0 equivalents of the scavenger relative to the benzyl ester substrate.[1]
Data Presentation
Table 1: Comparison of Common Benzyl Ester Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages & Common Issues |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon or pressure), MeOH/EtOH/EtOAc, rt | Mild conditions; clean byproducts (toluene) | Catalyst poisoning by sulfur/nitrogen; reduction of other functional groups; requires H₂ gas; ineffective for hindered esters.[1][3] |
| Transfer Hydrogenolysis | 10% Pd/C, 1,4-cyclohexadiene or HCOOH, MeOH, rt | Avoids handling H₂ gas; can be milder and more selective.[1] | May require higher catalyst loading; potential for side reactions from the hydrogen donor.[1] |
| Acidic Cleavage | TFA, scavenger (e.g., anisole), CH₂Cl₂, 0 °C to rt | Effective for hindered esters and when hydrogenolysis fails; avoids catalyst poisoning issues.[1] | Harsh conditions; not suitable for acid-sensitive substrates; requires a scavenger to prevent side reactions.[1][2] |
| Lewis Acid Cleavage | AlCl₃ or SnCl₄, scavenger (e.g., anisole), CH₂Cl₂, 0 °C to rt | Can be selective for benzyl esters over other functional groups like benzyl ethers.[2] | Requires stoichiometric amounts of Lewis acid; workup can be challenging.[2] |
Table 2: Optimization of Reagents for Cbz-Deprotection (An Example) This data, adapted from a study on a related benzyloxycarbonyl (Cbz) group, illustrates how reagent stoichiometry can be optimized. A similar approach can be applied to benzyl ester deprotection under specific conditions.
| Entry | 10% Pd-C (wt% of substrate) | NaBH₄ (equiv) | Time (min) | Yield (%) |
| 1 | 10 | 1 | 120 | 20 |
| 2 | 10 | 6 | 120 | 65 |
| 3 | 5 | 4 | 30 | 76 (incomplete) |
| Data adapted from a study on Cbz deprotection.[7] |
Visualizations
References
overcoming challenges in the synthesis of long peptides with H-Thr-Obzl.HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of long peptides incorporating H-Thr-Obzl.HCl.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound into long peptides?
When synthesizing long peptides (typically >50 amino acids), the inclusion of this compound can present several challenges stemming from both the threonine residue itself and the benzyl protecting groups. The main issues include:
-
Peptide Aggregation: Long peptide chains, particularly those containing hydrophobic residues, have a tendency to aggregate on the solid support.[1][2] The benzyl groups on this compound increase the hydrophobicity of the growing peptide, potentially exacerbating aggregation. This can lead to poor solvation and hinder access for reagents, resulting in incomplete coupling and deprotection steps.[1][3]
-
Lower Coupling Efficiency: Threonine is a β-branched amino acid, which can cause steric hindrance and slow down coupling reactions compared to other amino acids.[4] This can lead to deletion sequences, where the amino acid fails to couple to the growing chain.
-
Side Reactions: Under certain conditions, threonine derivatives can undergo side reactions such as β-elimination.[5] While less prone to racemization than serine, it remains a consideration, especially with certain coupling reagents.[3]
-
Deprotection Issues: Incomplete removal of the Fmoc group from the threonine residue can occur due to aggregation, leading to truncated sequences.
Q2: How does the benzyl protecting group (Obzl) on the C-terminus affect the synthesis?
The C-terminal benzyl ester (Obzl) is typically used in solution-phase synthesis or for creating protected peptide fragments for subsequent ligation. In Solid-Phase Peptide Synthesis (SPPS), the C-terminal amino acid is anchored to the resin. If you are using this compound in SPPS, it would typically be for incorporating a threonine residue within the peptide chain, in which case an N-terminally protected version like Fmoc-Thr(Bzl)-OH would be used. The benzyl ether protecting group on the threonine side chain is relatively stable but requires strong acidic conditions for removal, typically during the final cleavage from the resin.
Q3: My peptide synthesis is failing after a proline residue is added, followed by threonine. What could be the cause?
The coupling of an amino acid immediately after a proline residue can be difficult. Proline's unique cyclic structure and its nature as a secondary amine make it less reactive.[6] This can result in a significant amount of unreacted N-terminal proline on the resin. When you then attempt to couple the sterically hindered threonine, the reaction may be incomplete. It is often recommended to "double couple" the amino acid that follows a proline to ensure the reaction goes to completion.[6]
Q4: What is a "difficult sequence" and how does this compound contribute to it?
A "difficult sequence" is a peptide chain prone to forming stable secondary structures, like β-sheets, on the resin, which leads to aggregation.[7] These sequences often contain multiple hydrophobic amino acids (e.g., Val, Ile, Leu) or β-branched amino acids like threonine.[7] this compound contributes to this issue due to the hydrophobicity of the benzyl side-chain protecting group, which can increase the tendency for the peptide to aggregate.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Final Peptide
Symptoms:
-
Low quantity of crude peptide after cleavage and precipitation.
-
Mass spectrometry (MS) analysis shows a complex mixture with many deletion sequences.
-
HPLC profile of the crude product is poor, with no major peak corresponding to the target peptide.
| Possible Cause | Recommended Solution |
| Incomplete Coupling | 1. Double Couple: For difficult residues like threonine, perform the coupling step twice before moving to the next deprotection step.[6]2. Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) to drive the reaction.[6]3. Change Coupling Reagents: Switch to a more potent coupling reagent combination, such as HATU/DIEA or HCTU/DIEA.[8]4. Elevated Temperature: Perform the coupling at a higher temperature (e.g., using microwave-assisted synthesis) to improve reaction kinetics.[1][9] |
| Peptide Aggregation | 1. Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures.[3]2. Incorporate Pseudoproline Dipeptides: If your sequence allows, substitute a Ser or Thr residue with a pseudoproline dipeptide to break aggregation.3. Switch Solvents: Use solvents known to reduce aggregation, such as N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to DMF.[3] |
| Incomplete Fmoc-Deprotection | 1. Increase Deprotection Time: Extend the piperidine treatment time to ensure complete removal of the Fmoc group.2. Use a Stronger Base: For very difficult deprotections, consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution.[10] |
Issue 2: Side Product Formation
Symptoms:
-
MS analysis shows peaks corresponding to unexpected masses.
-
HPLC profile shows significant, well-defined impurity peaks close to the main product.
| Side Reaction | Likely Cause | Mitigation Strategy |
| β-Elimination of Threonine | Forcing coupling conditions (e.g., high temperature, strong base) can promote the elimination of the side-chain protecting group.[5] | Avoid unnecessarily harsh coupling conditions. Use optimized activation times and temperatures. |
| Racemization | Over-activation of the amino acid carboxyl group. | Add an anti-racemization agent like HOBt or Oxyma to the coupling cocktail.[3] |
| Guanidinylation | Reaction of uronium/aminium coupling reagents (like HBTU/HATU) with the free N-terminal amine. | Pre-activate the amino acid with the coupling reagent for a short period before adding it to the resin.[3] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a single coupling cycle for adding an amino acid during solid-phase peptide synthesis.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
-
Washing:
-
Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a colorimetric test (e.g., Kaiser test) on a small sample of beads to confirm the presence of free primary amines.[7]
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF. Add a base (e.g., DIEA, 6-10 equivalents).
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
Wash with Dichloromethane (DCM) (3 times).
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, proceed to a second coupling (see Protocol 2).
-
Protocol 2: Test Cleavage from Resin
A small-scale test cleavage is crucial for monitoring the synthesis progress without consuming all the material.[7]
-
Sample Collection: Withdraw a small amount of dried peptide-resin (approx. 5-10 mg).
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your protecting groups. For Thr(Bzl), a common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.[8]
-
Cleavage:
-
Place the resin in a microcentrifuge tube.
-
Add 100-200 µL of the cleavage cocktail.
-
Let the reaction proceed for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
-
Analysis:
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Analyze the crude peptide by LC-MS to check the mass and purity.
-
Visualizations
Experimental Workflow for a Standard SPPS Cycle
Caption: Standard solid-phase peptide synthesis (SPPS) cycle workflow.
Troubleshooting Logic for Low Peptide Yield
Caption: Troubleshooting decision tree for low peptide yield in SPPS.
References
- 1. jpt.com [jpt.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. peptide.com [peptide.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 5. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides with Benzyl-Protected Threonine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the purification protocols of synthetic peptides containing benzyl-protected threonine (Thr(Bzl)). The inclusion of the bulky, hydrophobic benzyl group on threonine residues can present unique challenges during purification, primarily related to peptide solubility and aggregation.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing Thr(Bzl) difficult to dissolve?
A1: The benzyl group on the threonine side chain significantly increases the hydrophobicity of the peptide.[1][2] Peptides with a high content of hydrophobic amino acids are often difficult to dissolve in aqueous solutions and may aggregate.[3][4] The benzyl group contributes to this hydrophobicity, leading to poor solubility in standard aqueous buffers.
Q2: What is the recommended solvent for dissolving my Thr(Bzl)-containing peptide before purification?
A2: For highly hydrophobic peptides, it is recommended to first use a small amount of a strong organic solvent to ensure complete dissolution.[5] Good initial choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[6] Once the peptide is dissolved, you can slowly add your aqueous mobile phase A (e.g., water with 0.1% TFA) to the desired concentration for injection onto the HPLC column.[5]
Q3: My peptide precipitates when I dilute the organic solvent with the aqueous mobile phase. What should I do?
A3: This indicates that the peptide has reached its solubility limit in the mixed solvent system. To address this, you can try:
-
Injecting the peptide in a higher concentration of the organic solvent.
-
Using a different organic solvent for initial dissolution that may have better miscibility with your mobile phase.
-
Reducing the amount of peptide loaded onto the column in each injection.
-
Heating the solution gently (e.g., to 40°C) or using sonication can also aid in keeping the peptide in solution, but care should be taken to avoid peptide degradation.[5]
Q4: What are the common impurities I can expect in my crude Thr(Bzl)-containing peptide?
A4: After solid-phase peptide synthesis (SPPS) and cleavage from the resin, your crude product will contain the target peptide along with various impurities.[7] Common impurities include:
-
Truncated sequences: Peptides that are missing one or more amino acids due to incomplete coupling reactions.[8]
-
Deletion sequences: Peptides where a single amino acid is missing from the middle of the sequence.
-
Incompletely deprotected peptides: Peptides that still retain some of the protecting groups from synthesis.
-
By-products from cleavage: Scavengers and their adducts from the cleavage cocktail.[7]
Q5: Can I remove the benzyl protecting group from threonine during the final purification step?
A5: The benzyl group on threonine is typically stable to the trifluoroacetic acid (TFA) concentrations used in standard reversed-phase HPLC mobile phases.[2] It is generally removed during the final cleavage of the peptide from the solid-phase resin using strong acids like hydrofluoric acid (HF) or a cleavage cocktail with a high concentration of TFA.[1] If the benzyl group is still present during purification, it will need to be removed in a separate post-purification step if the final application requires a deprotected threonine.
Troubleshooting Guides
Issue 1: Low Yield After HPLC Purification
Low recovery of your peptide after purification can be frustrating. This guide provides a systematic approach to troubleshooting this issue.
Symptoms:
-
The total amount of lyophilized peptide is significantly less than expected.
-
Mass spectrometry analysis of the purified fractions shows a low abundance of the target peptide.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Poor Solubility of Crude Peptide | Before injection, ensure the peptide is fully dissolved. Use a small amount of a strong organic solvent like DMSO or DMF for initial dissolution, followed by dilution with the mobile phase.[5] | Incomplete dissolution leads to loss of sample before it is even loaded onto the column. |
| Peptide Precipitation on the Column | Increase the initial percentage of organic solvent in your HPLC gradient. For very hydrophobic peptides, a higher starting concentration of acetonitrile can prevent precipitation upon injection.[9] | If the initial mobile phase is too aqueous, the hydrophobic peptide can precipitate at the head of the column, leading to low recovery and high backpressure. |
| Irreversible Adsorption to the Column | Use a different stationary phase, such as a C8 or C4 column instead of a C18, which is less hydrophobic.[4] Elevating the column temperature (e.g., to 40-60°C) can also reduce strong hydrophobic interactions and improve recovery.[9] | Highly hydrophobic peptides can bind very strongly to C18 columns, leading to poor elution and low yield. |
| Suboptimal Fraction Collection | Ensure that the collection window for your target peptide peak is accurate. Perform an initial analytical run to precisely determine the retention time of your peptide. | Incorrectly set fraction collection parameters can lead to the loss of a significant portion of your purified peptide. |
Issue 2: Poor Peak Shape in HPLC (Tailing or Broadening)
Poor peak shape can compromise the resolution of your purification, leading to lower purity of the final product.
Symptoms:
-
Asymmetrical peaks with a "tail" in the chromatogram.
-
Broad peaks that span a large volume of the eluent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Peptide Aggregation | Dissolve the peptide in a stronger organic solvent or add a chaotropic agent like guanidine hydrochloride to your sample, if compatible with your system. Increasing the column temperature can also disrupt aggregation.[5] | Aggregated peptides do not behave as a single species on the column, leading to broad and misshapen peaks. |
| Secondary Interactions with the Stationary Phase | Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) in your mobile phases.[10] Using a high-purity silica column can also minimize interactions with free silanol groups. | Peptides can have secondary ionic interactions with the silica backbone of the column, causing peak tailing. TFA helps to mask these interactions. |
| Column Overload | Reduce the amount of peptide injected onto the column. Perform a loading study to determine the optimal sample load for your column dimensions. | Injecting too much sample can lead to saturation of the stationary phase, resulting in peak broadening and tailing. |
| Suboptimal Gradient Slope | For closely eluting impurities, a shallower gradient around the elution point of your target peptide can improve resolution and peak shape.[8] | A steep gradient may not provide enough time for the peptide to interact effectively with the stationary phase, leading to broader peaks. |
Quantitative Data Summary
The following tables provide illustrative data on the impact of purification on peptide purity and yield. Actual results will vary depending on the specific peptide sequence and the optimization of the purification protocol.
Table 1: Illustrative Purity and Yield of a Hydrophobic Peptide Before and After a Single-Step RP-HPLC Purification
| Parameter | Crude Peptide | After RP-HPLC |
| Purity (%) | 45-65% | >95% |
| Overall Yield (%) | - | 20-40% |
Note: Yield is highly dependent on the crude purity and the complexity of the impurity profile.
Table 2: Comparison of Different RP-HPLC Columns for the Purification of a Hydrophobic 15-mer Peptide
| Column Type | Stationary Phase | Relative Retention | Peak Shape | Typical Application |
| C18 | Octadecylsilane | High | Good to Excellent | General purpose, high resolution for most peptides.[10] |
| C8 | Octylsilane | Moderate | Excellent | Good for more hydrophobic peptides where C18 may be too retentive. |
| C4 | Butylsilane | Low | Excellent | Ideal for very large and hydrophobic peptides and proteins.[11] |
| Phenyl | Phenyl groups | Moderate (alternative selectivity) | Good | Offers different selectivity based on pi-pi interactions, which can be beneficial for peptides containing aromatic residues. |
Experimental Protocols
Protocol 1: General Method for RP-HPLC Purification of a Thr(Bzl)-Containing Peptide
This protocol provides a starting point for the purification of a peptide containing benzyl-protected threonine. Optimization will be required based on the specific characteristics of your peptide.
1. Sample Preparation:
-
Weigh out a small amount of your lyophilized crude peptide (e.g., 1-2 mg) for a test injection.
-
Add a minimal volume of HPLC-grade DMSO or DMF to dissolve the peptide (e.g., 50-100 µL). Sonicate briefly if necessary.
-
Dilute the dissolved peptide with mobile phase A (0.1% TFA in water) to a final concentration suitable for injection (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Setup and Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column. Scale up for preparative columns.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Column Temperature: Start at 30°C. This can be increased to improve solubility and peak shape.
3. Gradient Elution:
-
Start with a broad "scouting" gradient to determine the retention time of your peptide (e.g., 5-95% B over 30 minutes).
-
Based on the scouting run, design an optimized, shallower gradient around the elution point of your target peptide. For example, if the peptide elutes at 50% B, a new gradient could be 40-60% B over 20 minutes.
-
Inject the prepared sample and run the optimized gradient.
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak(s) in your chromatogram.
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the target peptide.
-
Pool the fractions that meet your purity requirements.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Protocol 2: Mass Spectrometry Analysis of Purified Peptide
This protocol outlines the basic steps for preparing your purified peptide for mass spectrometry analysis to confirm its molecular weight.
1. Sample Preparation:
-
Take a small aliquot of the purified peptide fraction from the HPLC.
-
If the concentration is high, dilute the sample with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. Formic acid is preferred over TFA for MS analysis as it causes less ion suppression.
-
The final concentration for MS analysis is typically in the low micromolar to nanomolar range.
2. Mass Spectrometry Analysis:
-
The sample can be introduced into the mass spectrometer via direct infusion or by LC-MS.
-
For LC-MS, a short, fast gradient on a C18 column is typically used.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the resulting spectrum to identify the molecular ion peak corresponding to the calculated mass of your Thr(Bzl)-containing peptide. Look for characteristic isotope patterns and charge states.
Visualizations
Caption: A general experimental workflow for the purification of a synthetic peptide.
Caption: A decision tree for troubleshooting low yield in peptide purification.
Caption: Conceptual overview of how a synthetic peptide can modulate a signaling pathway.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. (44h) Soluble Tag-Assisted Liquid-Phase Peptide Synthesis Using Hydrophobic Benzyl Alcohols | AIChE [proceedings.aiche.org]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: H-Thr-OBzl·HCl vs. Fmoc-Thr(tBu)-OH in Modern Peptide Synthesis
In the intricate world of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to achieving high yields and purity. Threonine, with its secondary hydroxyl group, requires side-chain protection to prevent unwanted side reactions during peptide chain elongation. This guide provides a detailed comparison of two commonly used threonine derivatives, L-Threonine benzyl ester hydrochloride (H-Thr-OBzl·HCl) and N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH), highlighting their applications in distinct synthesis strategies.
This objective comparison, supported by generalized experimental data and protocols, is intended for researchers, scientists, and professionals in drug development to make informed decisions when designing their peptide synthesis workflows.
Chemical and Physical Properties at a Glance
A fundamental understanding of the physical and chemical properties of these derivatives is the first step in appreciating their different roles in peptide synthesis.
| Property | H-Thr-OBzl·HCl | Fmoc-Thr(tBu)-OH |
| Full Chemical Name | L-Threonine benzyl ester hydrochloride | N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine |
| Molecular Formula | C₁₁H₁₆ClNO₃[1][2] | C₂₃H₂₇NO₅[3] |
| Molecular Weight | 245.70 g/mol [1][2] | 397.46 g/mol [3] |
| CAS Number | 33645-24-8[1][4] | 71989-35-0[3] |
| N-α Protection | None (free amine as HCl salt) | Fmoc (Fluorenylmethoxycarbonyl) |
| Side-Chain (OH) Protection | None | tBu (tert-Butyl) |
| C-terminus Protection | OBzl (Benzyl ester) | None (free carboxylic acid) |
| Primary Application | Boc/Cbz Chemistry (Solution-phase or initial residue in SPPS) | Fmoc Solid-Phase Peptide Synthesis (SPPS) |
Core Differences in Synthetic Strategy
The choice between H-Thr-OBzl·HCl and Fmoc-Thr(tBu)-OH is fundamentally a choice between two different orthogonal protection strategies in peptide synthesis: the Boc/Cbz strategy and the Fmoc strategy.
-
H-Thr-OBzl·HCl is typically employed in the older, yet still relevant, Boc/Cbz (tert-Butyloxycarbonyl/Carboxybenzyl) chemistry . In this approach, the temporary N-α protecting group is the acid-labile Boc group, while permanent side-chain protecting groups, like the benzyl (Bzl) ether, are removed at the final stage using very strong acids such as anhydrous hydrogen fluoride (HF). The benzyl ester in H-Thr-OBzl·HCl protects the C-terminus and is also cleaved under these harsh conditions. Its use in solid-phase synthesis is generally limited to the esterification of the first amino acid to the resin.
-
Fmoc-Thr(tBu)-OH is a cornerstone of the more modern and widely adopted Fmoc (Fluorenylmethoxycarbonyl) chemistry for Solid-Phase Peptide Synthesis (SPPS). This strategy offers the advantage of using a base-labile Fmoc group for temporary N-α protection, which can be removed under mild basic conditions (e.g., piperidine). The side-chain protecting groups, such as the tert-Butyl (tBu) ether on the threonine hydroxyl, are stable to this base but are cleaved under moderately acidic conditions (e.g., Trifluoroacetic acid, TFA), which also cleaves the finished peptide from the resin support.[5]
The diagram below illustrates the fundamental orthogonality of the two strategies.
Caption: Orthogonal protecting group strategies in SPPS.
Performance Comparison in Peptide Synthesis
The practical performance of these derivatives differs significantly due to the underlying chemical strategies they serve.
| Parameter | H-Thr-OBzl·HCl (in Boc/Cbz Strategy) | Fmoc-Thr(tBu)-OH (in Fmoc Strategy) |
| Deprotection Conditions | N-α (Boc): Moderate acid (TFA). Final Cleavage: Strong acid (Anhydrous HF). | N-α (Fmoc): 20% Piperidine in DMF (Base). Final Cleavage: Moderate acid (TFA). |
| Safety & Handling | Requires specialized, hazardous equipment for HF cleavage. HF is highly toxic and corrosive. | TFA is corrosive but manageable in a standard fume hood. Avoids the use of HF. |
| Side Reactions | Acid-catalyzed side reactions can be more prevalent. Benzyl groups are only partially removed by TFA, necessitating HF for full deprotection.[5] | Aspartimide formation can be an issue with certain sequences. The tBu group is generally stable until final TFA cleavage. |
| Solubility | Protected peptide intermediates can sometimes exhibit poor solubility, leading to aggregation. | Fmoc-protected amino acids and peptides generally have good solubility in standard solvents like DMF.[6] |
| Typical Crude Purity | Can be lower due to harsh final cleavage conditions leading to side product formation. | Generally higher due to milder deprotection and cleavage conditions. Studies have shown Fmoc strategies can lead to higher purity crude peptides.[7] |
| Automation Compatibility | Less compatible with modern automated synthesizers due to the use of strong acids. | Highly compatible and the standard for automated solid-phase peptide synthesis. |
Experimental Protocols
Below are generalized protocols for the incorporation of each threonine derivative into a growing peptide chain on a solid support.
Protocol 1: Incorporation of Fmoc-Thr(tBu)-OH in Fmoc SPPS
This protocol assumes the synthesis is proceeding on a standard solid-phase resin (e.g., Wang or Rink Amide resin) after the initial amino acid has been attached.
-
Resin Swelling: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-Thr(tBu)-OH:
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-4 equivalents) and a coupling activator like HBTU/TBTU (3-4 eq.) and HOBt (3-4 eq.) in DMF.
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) followed by Dichloromethane (DCM) (3 times).
-
Monitoring (Optional): Perform a Kaiser or Ninhydrin test to confirm the completion of the coupling reaction. A negative test (colorless or yellow beads) indicates a complete reaction.
-
Capping (Optional): If the coupling is incomplete, cap the unreacted free amines using a solution of acetic anhydride and DIPEA in DMF before proceeding to the next cycle.
Protocol 2: Use of H-Thr-OBzl·HCl in Peptide Synthesis
H-Thr-OBzl·HCl is more commonly used in solution-phase synthesis or for preparing the initial resin-bound amino acid for Boc-SPPS. The following outlines its use in coupling to a preceding amino acid (in solution phase).
-
Amine Neutralization: Dissolve H-Thr-OBzl·HCl in a suitable solvent like DCM or DMF. Add an equimolar amount of a non-nucleophilic base like DIPEA or N-Methylmorpholine (NMM) to neutralize the hydrochloride salt and free the primary amine.
-
Activation of Coupling Partner: In a separate flask, dissolve the N-Boc protected amino acid (e.g., Boc-Ala-OH) (1 eq.) and activate the carboxylic acid using a coupling reagent such as DCC/HOBt or HATU.
-
Coupling Reaction: Add the neutralized H-Thr-OBzl solution to the activated Boc-amino acid solution. Let the reaction proceed for 2-12 hours at room temperature, monitoring by TLC or HPLC.
-
Workup: Once the reaction is complete, filter to remove any urea byproducts (if DCC was used). Wash the organic solution with dilute acid, base, and brine to remove excess reagents and water-soluble byproducts.
-
Purification: Dry the organic layer over sodium sulfate, filter, and evaporate the solvent. Purify the resulting protected dipeptide (e.g., Boc-Ala-Thr-OBzl) by column chromatography or recrystallization.
Comparative Workflow Visualization
The following diagram illustrates the key steps and reagents that differentiate the workflows when using these two derivatives in solid-phase synthesis.
Caption: Comparative experimental workflows in SPPS.
Conclusion and Recommendations
The comparison between H-Thr-OBzl·HCl and Fmoc-Thr(tBu)-OH is effectively a comparison between two eras of peptide synthesis.
Fmoc-Thr(tBu)-OH is the undisputed choice for modern, routine solid-phase peptide synthesis. Its integration into the Fmoc/tBu strategy offers milder reaction conditions, higher safety, amenability to automation, and often results in higher purity crude products. It is the recommended derivative for synthesizing most peptides, from simple to complex, in a research or industrial setting.
H-Thr-OBzl·HCl , and the broader Boc/Cbz strategy, still holds value in specific applications. It can be useful in solution-phase synthesis of di- or tri-peptides, for the synthesis of peptides with specific modifications incompatible with Fmoc chemistry, or in laboratories that are equipped for and have extensive experience with Boc-SPPS and HF cleavage. However, for the vast majority of applications, the benefits of the Fmoc approach make Fmoc-Thr(tBu)-OH the superior choice for incorporating threonine into a peptide sequence.
References
Navigating Peptide Purity: A Comparative Guide to Validation via Mass Spectrometry for Peptides Synthesized with H-Thr-Obzl.HCl
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical, non-negotiable step in the journey from discovery to application. The choice of building blocks, such as the protected amino acid H-Thr-Obzl.HCl, has direct implications for the synthesis strategy and the subsequent analytical validation. This guide provides an objective comparison of the validation of peptides incorporating benzyl-protected threonine using mass spectrometry, supported by experimental data and detailed protocols.
The use of this compound, a benzyl-protected threonine, is characteristic of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This traditional approach, while robust, presents distinct considerations for purity assessment when compared to the more modern Fmoc/tBu strategy. This guide will delve into the nuances of validating peptide purity by mass spectrometry when this compound is used, offering a clear comparison with the common alternative, Fmoc-Thr(tBu)-OH.
The Tale of Two Threonines: A Comparative Overview
The primary distinction in synthesizing peptides with threonine lies in the choice of the side-chain protecting group, which in turn dictates the overall SPPS strategy. The benzyl group (Bzl) in this compound is removed by strong acid, typically anhydrous hydrogen fluoride (HF), aligning it with the Boc/Bzl strategy.[1] In contrast, the tert-butyl (tBu) group in Fmoc-Thr(tBu)-OH is cleaved under milder acidic conditions, making it the standard choice for the widely used Fmoc/tBu strategy.[2]
| Feature | This compound (Boc/Bzl Strategy) | Fmoc-Thr(tBu)-OH (Fmoc/tBu Strategy) |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Side-Chain Protection | Benzyl (Bzl) based | Tert-butyl (tBu) based |
| Nα-Deprotection | Moderate Acid (e.g., TFA) | Mild Base (e.g., Piperidine) |
| Final Cleavage & Side-Chain Deprotection | Strong Acid (e.g., anhydrous HF) | Strong Acid (e.g., TFA) |
| Potential for Side Reactions | Acid-catalyzed side reactions, potential for benzyl group migration.[3] | Base-catalyzed side reactions (e.g., diketopiperazine formation). |
| Compatibility with Sensitive Residues | Can be challenging for acid-sensitive residues. | Generally better for acid-sensitive modifications. |
Validating Purity: The Mass Spectrometry Workflow
Mass spectrometry is an indispensable tool for confirming the identity and purity of synthetic peptides.[4] When coupled with a separation technique like reverse-phase high-performance liquid chromatography (RP-HPLC), it provides a comprehensive profile of the synthesized peptide and any impurities.[5]
Workflow for Peptide Synthesis and Purity Validation.
Interpreting the Mass Spectrum: A Hypothetical Case Study
| Observed m/z | Calculated Monoisotopic Mass (Da) | Assignment | Potential Source of Impurity |
| 522.29 | 521.28 | [M+H]+ Target Peptide | - |
| 421.23 | 420.22 | [M-Thr+H]+ | Deletion of Threonine during synthesis. |
| 539.30 | 538.29 | [M+H2O+H]+ | Incomplete deprotection or side reaction. |
| 504.28 | 503.27 | [M-H2O+H]+ | Dehydration of Threonine. |
| 579.31 | 578.30 | [M+Gly+H]+ | Insertion of an extra Glycine. |
This table illustrates how mass spectrometry can identify not only the target peptide but also common synthesis-related impurities such as deletion and insertion sequences.
Experimental Protocols
Protocol 1: Boc-SPPS of a Threonine-Containing Peptide
This protocol outlines the manual solid-phase synthesis of a generic pentapeptide (e.g., Ala-Thr-Gly-Phe-Leu) on a Merrifield resin using the Boc/Bzl strategy.
Materials:
-
Merrifield resin (1% DVB, 1.0 meq/g)
-
Boc-Leu-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Thr(Bzl)-OH, Boc-Ala-OH
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Attachment: Couple Boc-Leu-OH to the resin using the cesium salt method or by esterification with DCC/DMAP.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resulting TFA salt with 10% DIEA in DCM. Wash with DCM.
-
Coupling of Subsequent Amino Acids:
-
Pre-activate the next Boc-amino acid (e.g., Boc-Phe-OH) with DCC and HOBt in DMF.
-
Add the activated amino acid to the resin and couple for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Incorporation of Threonine: Repeat steps 3-5, using Boc-Thr(Bzl)-OH for the threonine coupling cycle.
-
Chain Elongation: Continue the cycles of deprotection, neutralization, and coupling until the full peptide sequence is assembled.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin thoroughly.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing anisole as a scavenger at 0°C for 1-2 hours.[6]
-
Evaporate the HF under vacuum.
-
-
Peptide Precipitation: Precipitate the crude peptide by washing the resin with cold diethyl ether.
-
Purification: Dissolve the crude peptide in an appropriate aqueous buffer and purify by preparative RP-HPLC.
Protocol 2: Mass Spectrometry Validation of Peptide Purity
This protocol provides a general workflow for confirming the molecular weight and assessing the purity of the synthesized peptide.
Materials:
-
Purified peptide from RP-HPLC
-
MS-grade water, acetonitrile, and formic acid
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the purified peptide solution in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 1-10 µM.
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in a positive ion mode over a relevant mass range (e.g., m/z 200-2000).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion ([M+H]+) of the target peptide.
-
Compare the observed monoisotopic mass with the calculated theoretical mass.
-
Analyze other peaks in the spectrum to identify potential impurities, such as deletion sequences, incompletely deprotected species, or other modifications.
-
If fragmentation data (MS/MS) is acquired, confirm the peptide sequence by identifying the b- and y-ion series.
-
Mass Spectrometry Validation Workflow.
Conclusion: A Strategic Choice for Peptide Synthesis and Validation
The validation of peptide purity by mass spectrometry is a critical quality control step, and the choice of synthetic strategy, exemplified by the use of this compound versus Fmoc-Thr(tBu)-OH, influences the entire process from synthesis to analysis. While the Boc/Bzl strategy with this compound is a well-established and effective method, it requires careful consideration of the harsh cleavage conditions and the potential for acid-catalyzed side reactions. Mass spectrometry provides the necessary analytical power to confirm the identity of the target peptide and to identify and characterize any process-related impurities, ensuring the final product meets the high standards required for research and development. By understanding the nuances of each synthetic approach and employing rigorous analytical validation, researchers can confidently produce high-purity peptides for their critical applications.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzyl and Tert-Butyl Ester Protection for Threonine in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the synthesis of peptides and other complex molecules. This guide provides a detailed comparative analysis of two commonly used carboxyl-protecting groups for threonine: the benzyl (Bn) ester and the tert-butyl (tBu) ester. This comparison is supported by representative experimental data and detailed protocols to aid in the strategic selection of a protecting group based on the specific requirements of the synthetic route.
The choice between benzyl and tert-butyl ester protection for the carboxylic acid functionality of threonine hinges on the overall synthetic strategy, particularly the choice of N-terminal protecting group and the desired deprotection conditions. Benzyl esters are typically employed in Boc (tert-butoxycarbonyl) solid-phase peptide synthesis (SPPS), while tert-butyl esters are the standard choice for Fmoc (9-fluorenylmethyloxycarbonyl) based strategies.
Performance Comparison at a Glance
The following table summarizes the key performance indicators for benzyl and tert-butyl ester protection of threonine, based on typical outcomes in organic synthesis.
| Parameter | Benzyl (Bn) Ester | Tert-Butyl (tBu) Ester |
| Typical Yield (Protection) | 85-95% | 80-90% |
| Typical Purity | >95% | >95% |
| Stability | Stable to a wide range of non-reductive reagents. | Stable to basic and nucleophilic reagents. |
| Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH). | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA). |
| Compatibility | Boc/Bzl SPPS strategy. | Fmoc/tBu SPPS strategy. |
| Key Advantages | High stability, orthogonal to many other protecting groups. | Facile cleavage under mild acidic conditions. |
| Key Disadvantages | Requires specific catalysts that can be poisoned or strong acids for removal; potential for benzyl ether formation on the side chain. | Can be labile under repeated mild acidic conditions; potential for t-butylation of sensitive residues during deprotection. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of threonine using benzyl and tert-butyl esters are provided below. These protocols are representative and may require optimization based on the specific substrate and scale of the reaction.
Benzyl Ester Protection and Deprotection
Protection of N-Boc-L-Threonine as a Benzyl Ester
This protocol is adapted from the Fischer-Speier esterification method.[1]
-
Materials: N-Boc-L-threonine, benzyl alcohol, p-toluenesulfonic acid monohydrate, toluene, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
A mixture of N-Boc-L-threonine (1.0 eq), benzyl alcohol (3.0 eq), and p-toluenesulfonic acid monohydrate (0.1 eq) in toluene is heated to reflux with a Dean-Stark apparatus to remove water azeotropically.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield N-Boc-L-threonine benzyl ester.
-
Deprotection of N-Boc-L-Threonine Benzyl Ester via Catalytic Hydrogenolysis
This is a standard procedure for the removal of a benzyl ester.[2][3][4]
-
Materials: N-Boc-L-threonine benzyl ester, 10% Palladium on carbon (Pd/C), methanol, Celite®.
-
Procedure:
-
N-Boc-L-threonine benzyl ester is dissolved in methanol in a flask equipped with a magnetic stir bar.
-
10% Pd/C (10 mol% Pd) is carefully added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with methanol.
-
The filtrate is concentrated under reduced pressure to yield N-Boc-L-threonine.
-
Tert-Butyl Ester Protection and Deprotection
Protection of N-Fmoc-L-Threonine as a Tert-Butyl Ester
The synthesis of Fmoc-L-Thr(tBu)-OH is a multi-step process often starting from L-threonine. The tert-butyl ester is typically introduced along with the tert-butyl ether protection of the side-chain hydroxyl group. A simplified conceptual protocol for the esterification is described here.
-
Materials: N-Fmoc-L-threonine, isobutylene, dichloromethane (DCM), sulfuric acid, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
N-Fmoc-L-threonine is suspended in DCM in a pressure-resistant vessel.
-
The vessel is cooled to a low temperature (e.g., -78 °C), and a catalytic amount of concentrated sulfuric acid is added.
-
Liquefied isobutylene is added to the reaction mixture.
-
The vessel is sealed and allowed to warm to room temperature, then stirred for several hours.
-
The reaction is carefully quenched with saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield N-Fmoc-L-threonine tert-butyl ester.
-
Deprotection of N-Fmoc-L-Threonine Tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This is a standard procedure for the cleavage of tert-butyl-based protecting groups.[5][6]
-
Materials: N-Fmoc-L-threonine tert-butyl ester, trifluoroacetic acid (TFA), dichloromethane (DCM), triisopropylsilane (TIS) (as a scavenger).
-
Procedure:
-
N-Fmoc-L-threonine tert-butyl ester is dissolved in DCM.
-
Triisopropylsilane (TIS) (5-10% v/v) is added as a scavenger to trap the liberated tert-butyl cations.
-
A solution of TFA in DCM (typically 20-50% v/v) is added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the solvents and excess TFA are removed under reduced pressure.
-
The crude product can be precipitated by the addition of cold diethyl ether and collected by filtration to yield N-Fmoc-L-threonine.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the protection and deprotection workflows for both benzyl and tert-butyl esters of threonine.
Orthogonality in Peptide Synthesis
The choice between benzyl and tert-butyl ester is fundamentally linked to the concept of orthogonality in protecting group strategy.
Conclusion
The selection of benzyl versus tert-butyl ester for the protection of threonine's carboxylic acid is a strategic decision dictated by the overarching synthetic plan.
-
Benzyl esters offer high stability and are well-suited for Boc-based synthetic strategies. Their removal via catalytic hydrogenolysis is clean, but the catalyst can be sensitive to poisoning, and the alternative of strong acid cleavage may not be compatible with sensitive functional groups.
-
Tert-butyl esters are the preferred choice for Fmoc-based syntheses due to their lability under moderately acidic conditions, allowing for a milder final deprotection step. However, care must be taken to avoid premature deprotection during repeated mild acid treatments and to mitigate side reactions from the formation of tert-butyl cations.
Ultimately, the optimal choice will depend on the specific sequence being synthesized, the presence of other sensitive functional groups, and the desired conditions for the final cleavage and deprotection of the target molecule.
References
- 1. air.unimi.it [air.unimi.it]
- 2. benchchem.com [benchchem.com]
- 3. Reactions of Amino Acids: Hydrogenolysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. benchchem.com [benchchem.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Chiral Integrity of Threonine in Synthetic Peptides
The stereochemical purity of amino acids is paramount in drug development, as the biological activity and safety of peptide-based therapeutics are intrinsically linked to their three-dimensional structure. Threonine, with its two chiral centers, presents a unique challenge, as it can exist as four stereoisomers: L-Threonine, D-Threonine, L-allo-Threonine, and D-allo-Threonine. During peptide synthesis, the activation of the carboxylic acid group for amide bond formation can create conditions conducive to epimerization at the α-carbon, potentially compromising the chiral integrity of the final peptide.
This guide provides a comparative overview of analytical techniques for assessing the chiral purity of threonine residues after their incorporation into a peptide sequence using common building blocks like H-Thr-OBzl.HCl. We present detailed experimental protocols, comparative data, and workflow diagrams to assist researchers in selecting the most appropriate method for their specific needs.
General Workflow for Chiral Integrity Assessment
The process of verifying the chiral purity of a threonine residue within a synthetic peptide follows a structured workflow. The initial step involves the cleavage of the peptide from the solid-phase resin and the removal of all protecting groups. Following this, the researcher must choose between analyzing the intact peptide (if the method allows) or hydrolyzing the peptide back into its constituent amino acids for analysis.
Caption: General experimental workflow for assessing threonine's chiral integrity.
Comparison of Analytical Methodologies
The selection of an analytical technique depends on factors such as available instrumentation, required sensitivity, and whether the analysis will be performed on the intact peptide or its hydrolysate. The most common and robust methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral Capillary Electrophoresis (CE).
| Parameter | Chiral HPLC (Post-Hydrolysis) | Chiral GC-MS (Post-Hydrolysis) | Chiral Capillary Electrophoresis |
| Principle | Differential interaction with a chiral stationary phase. | Separation of volatile derivatives on a chiral column. | Differential migration in an electric field using a chiral selector. |
| Sample Preparation | Medium: Requires total acid hydrolysis. Derivatization is optional but can improve sensitivity. | High: Requires total acid hydrolysis and mandatory two-step derivatization to ensure volatility. | Low-Medium: Can analyze intact peptides or hydrolysates. Minimal sample prep for hydrolysates. |
| Analysis Time | 15 - 40 minutes per sample. | 20 - 50 minutes per sample. | 10 - 30 minutes per sample. |
| Sensitivity | High (ng-µg range), enhanced with fluorescent derivatization. | Very High (pg-ng range) due to MS detection. | High (ng-µg range). |
| Resolution | Excellent for all four stereoisomers with appropriate column selection.[1][2] | Excellent for all four stereoisomers. | High resolving power; capable of separating all eight isomers of a tripeptide.[3] |
| Instrumentation Cost | Moderate to High. | High. | Moderate. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. The analysis is typically performed after total acid hydrolysis of the peptide.
Protocol: Analysis of Underivatized Threonine Stereoisomers
-
Peptide Hydrolysis: Place ~1 mg of the purified peptide in a hydrolysis tube. Add 500 µL of 6N HCl. Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Sample Preparation: After cooling, open the tube and evaporate the HCl under a stream of nitrogen. Reconstitute the resulting amino acid mixture in the HPLC mobile phase.
-
Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D.[4]
-
Mobile Phase: A simple isocratic system of water:methanol:formic acid can be optimized for separation. A starting point could be 80:20:0.1 (v/v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or via a more sensitive method like fluorescence detection after derivatization.
-
Data Analysis: Calculate the percentage of each undesired stereoisomer (D-Thr, L-allo-Thr, D-allo-Thr) relative to the total area of all four threonine peaks.
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and specificity but requires the amino acids to be chemically modified into volatile derivatives prior to analysis.
Protocol: Analysis via Derivatization
-
Peptide Hydrolysis: Perform acid hydrolysis as described in the HPLC protocol.
-
Derivatization (Two-Step):
-
Esterification: Add 1 mL of 3N HCl in isopropanol to the dried hydrolysate. Heat at 100°C for 1 hour. Evaporate the reagent under nitrogen. This converts the carboxylic acid to an isopropyl ester.
-
Acylation: Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 100°C for 15 minutes. Evaporate the excess reagent. This acylates the amino and hydroxyl groups.
-
-
GC-MS Conditions:
-
Column: A chiral capillary column such as Chirasil-L-Val.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 180°C at 4°C/min.
-
Carrier Gas: Helium.
-
Detection: Mass spectrometer in full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Data Analysis: Integrate the peaks corresponding to the four threonine stereoisomer derivatives. Quantify based on peak area ratios.
-
Mechanism of Racemization
Understanding the primary mechanism of racemization during synthesis is crucial for its prevention. The most common pathway involves the formation of an oxazol-5(4H)-one intermediate. This occurs when the carboxyl group of an N-protected amino acid is activated. The planar and achiral nature of the oxazolone ring allows for easy abstraction and re-addition of the α-proton, leading to a loss of chiral integrity. The use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) is a common strategy to mitigate this side reaction.[5][6]
Caption: Oxazolone mechanism leading to potential racemization during peptide coupling.
Conclusion
The assessment of threonine's chiral integrity is a critical quality control step in peptide synthesis.
-
Chiral HPLC after acid hydrolysis stands out as a robust, reliable, and widely accessible method suitable for most research and quality control laboratories. Its ability to resolve all four stereoisomers on a single column is a significant advantage.[4]
-
Chiral GC-MS is the method of choice when ultimate sensitivity is required, though it involves a more complex sample preparation workflow.
-
Chiral Capillary Electrophoresis offers rapid analysis and the unique potential to analyze intact peptides, which can be advantageous for identifying the specific residue that has undergone epimerization in a complex sequence.[3]
The choice of method should be guided by the specific analytical question, sample throughput requirements, and available resources. For routine synthesis of peptides containing threonine, implementing a validated chiral HPLC method provides a high degree of confidence in the stereochemical purity of the final product.
References
- 1. Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Protected Threonine Derivatives in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high yields and purity. This guide provides a detailed comparison of commonly used protected threonine derivatives, with a focus on their performance in Fmoc-based SPPS.
The hydroxyl side chain of threonine necessitates protection during SPPS to prevent undesired side reactions, such as O-acylation, which can lead to the formation of impurities and significantly reduce the overall yield of the target peptide. The choice of protecting group can influence coupling efficiency, deprotection kinetics, and the purity of the crude peptide, particularly in the synthesis of "difficult" or aggregation-prone sequences.
Performance Comparison of Protected Threonine Derivatives
The two most predominantly utilized protecting groups for the threonine side chain in Fmoc SPPS are the tert-butyl (tBu) ether and the trityl (Trt) ether. While Fmoc-Thr(tBu)-OH is considered the industry standard due to its robustness, Fmoc-Thr(Trt)-OH offers advantages in specific synthetic contexts.
| Protected Derivative | Key Characteristics | Advantages | Disadvantages | Typical Crude Purity |
| Fmoc-Thr(tBu)-OH | Standard & Robust: The tBu group is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection.[1] | - High stability during synthesis. - Widely available and cost-effective. | - Requires strong acidic conditions (e.g., high concentration of TFA) for cleavage, which can lead to side reactions with sensitive residues. - Can contribute to aggregation in "difficult sequences".[2] | Good to Excellent |
| Fmoc-Thr(Trt)-OH | Acid Labile: The Trt group is significantly more sensitive to acid than the tBu group.[2] | - Cleavable under milder acidic conditions, reducing potential side reactions with sensitive amino acids.[2] - Can improve coupling and Fmoc deprotection efficiency in "difficult" or aggregation-prone sequences, leading to higher purity of the crude peptide.[2] | - Less stable than tBu during prolonged synthesis. - Generally more expensive than the tBu-protected counterpart. | Very Good to Excellent, especially in "difficult sequences".[2] |
| Unprotected Threonine | Minimal Protection: In some instances, for short peptides, threonine has been incorporated without side-chain protection.[3] | - Simplifies synthesis and reduces cost. | - High risk of O-acylation and other side reactions, leading to lower yields and purity.[4] - Not recommended for longer or complex peptides. | Variable, generally lower |
| Pseudoproline Dipeptides (e.g., Fmoc-Xaa-Thr(ψPro)-OH) | Aggregation Disrupting: A dipeptide where threonine is part of an oxazolidine ring, mimicking proline's structure.[5] | - Effectively disrupts β-sheet formation and aggregation, significantly improving yields and purity in "difficult sequences".[5] | - Introduction of a dipeptide unit. - The oxazolidine ring is cleaved during the final acidolysis step.[6] | Excellent in aggregation-prone sequences.[5] |
Experimental Protocols
Below are generalized experimental protocols for the key steps involving protected threonine derivatives in Fmoc-SPPS. Specific conditions may need to be optimized based on the peptide sequence and solid support.
Fmoc Deprotection
-
Reagent: 20% piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Treat the resin-bound peptide with the deprotection reagent.
-
Agitate for 5-20 minutes at room temperature.
-
Drain the reagent.
-
Wash the resin thoroughly with DMF.
-
Coupling of Protected Threonine
-
Reagents:
-
Fmoc-Thr(Protection)-OH (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Base (e.g., DIPEA, NMM) (6-10 equivalents)
-
Solvent: DMF
-
-
Procedure:
-
Pre-activate the protected threonine derivative with the coupling reagent and base in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.
-
Drain the coupling solution and wash the resin with DMF.
-
Cleavage and Final Deprotection
-
Reagent Cocktail (for tBu protection): Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v).
-
Reagent Cocktail (for Trt protection): A milder TFA concentration can often be used.
-
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Logical Workflow for SPPS
The following diagram illustrates the general workflow of Solid-Phase Peptide Synthesis, highlighting the key stages where the choice of protected threonine derivative is crucial.
References
A Comparative Guide to the Synthesis of Thr-Phe Dipeptide: Solution-Phase vs. Solid-Phase Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides is a cornerstone of biochemical research and pharmaceutical development. The choice of synthetic strategy can significantly impact yield, purity, and scalability. This guide provides a detailed comparison of two common methods for peptide synthesis, solution-phase and solid-phase synthesis (SPPS), through a case study of the dipeptide Threonyl-Phenylalanine (Thr-Phe). We will explore the use of O-benzyl-L-threonine benzyl ester hydrochloride (H-Thr-OBzl·HCl) in a classical solution-phase approach and compare it with the modern solid-phase synthesis utilizing Fmoc-protected threonine, Fmoc-Thr(tBu)-OH.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative metrics for the synthesis of the Thr-Phe dipeptide via both solution-phase and solid-phase methods. These values are representative of typical outcomes for the synthesis of a simple dipeptide and are compiled from established literature principles.
| Parameter | Solution-Phase Synthesis (using H-Thr-OBzl·HCl) | Solid-Phase Peptide Synthesis (SPPS) (using Fmoc-Thr(tBu)-OH) |
| Starting Threonine Derivative | H-Thr-OBzl·HCl | Fmoc-Thr(tBu)-OH |
| Overall Yield | 65-80% | 70-85% |
| Crude Purity (by HPLC) | 70-85% | 80-95% |
| Final Purity (after purification) | >98% | >98% |
| Synthesis Time (for dipeptide) | 2-3 days | 1 day |
| Scalability | More suitable for large-scale (gram to kg) synthesis | Excellent for lab-scale (mg to g); large-scale can be costly |
| Purification of Intermediates | Required after each step | Not required; excess reagents washed away |
Experimental Protocols
Detailed methodologies for the synthesis of the Thr-Phe dipeptide are provided below for both solution-phase and solid-phase techniques.
Method 1: Solution-Phase Synthesis of Boc-Thr(Bzl)-Phe-OMe
This protocol describes a classical solution-phase synthesis of a protected Thr-Phe dipeptide.
Materials:
-
Boc-Thr(Bzl)-OH
-
H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Neutralization of H-Phe-OMe·HCl: Dissolve H-Phe-OMe·HCl (1.1 equivalents) in DCM and cool to 0°C. Add TEA (1.1 equivalents) dropwise and stir for 15 minutes.
-
Activation of Boc-Thr(Bzl)-OH: In a separate flask, dissolve Boc-Thr(Bzl)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM at 0°C. Add DCC (1.1 equivalents) and stir the mixture for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Filter the DCU precipitate and add the filtrate containing the activated Boc-Thr(Bzl)-OH to the neutralized H-Phe-OMe solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the newly formed DCU. Wash the filtrate with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the protected dipeptide, Boc-Thr(Bzl)-Phe-OMe.
Method 2: Solid-Phase Synthesis of Thr-Phe-NH₂
This protocol outlines the synthesis of a C-terminally amidated Thr-Phe dipeptide on a solid support using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Phe-OH
-
Fmoc-Thr(tBu)-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
First Amino Acid Coupling (Phenylalanine):
-
Drain the DMF.
-
In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain and wash the resin with DMF (5 times).
-
-
Second Amino Acid Coupling (Threonine):
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Final Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain and wash the resin with DMF (5 times) and DCM (5 times). Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Synthetic Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the workflows for both the solution-phase and solid-phase synthesis of the Thr-Phe dipeptide.
Caption: Workflow for the solution-phase synthesis of a protected Thr-Phe dipeptide.
Caption: Stepwise workflow for the solid-phase synthesis of Thr-Phe-NH₂.
Discussion
The choice between solution-phase and solid-phase peptide synthesis is dictated by the specific requirements of the project.
-
Solution-phase synthesis , while more labor-intensive due to the need for intermediate purification, is highly suitable for the large-scale production of shorter peptides. The use of starting materials like H-Thr-OBzl·HCl is common in this classical approach where protecting groups are strategically employed and removed in solution.
-
Solid-phase peptide synthesis (SPPS) , on the other hand, offers significant advantages in terms of speed and ease of purification for laboratory-scale synthesis. The use of Fmoc-protected amino acids, such as Fmoc-Thr(tBu)-OH, allows for a repetitive cycle of coupling and deprotection on a solid support, with excess reagents and byproducts being easily washed away. This methodology is highly amenable to automation.
For the synthesis of the simple dipeptide Thr-Phe, both methods yield a high-purity product. However, SPPS is generally faster and requires less hands-on time for purification of intermediates. For industrial-scale production, a well-optimized solution-phase synthesis may be more cost-effective. The selection of the appropriate threonine derivative is therefore intrinsically linked to the chosen synthetic strategy.
A Comparative Review of H-Thr-OBzl.HCl and Alternative Threonine Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. This guide provides a comprehensive comparison of H-Thr-OBzl.HCl, a benzyl-protected threonine, with the more commonly employed Fmoc-Thr(tBu)-OH, highlighting their respective performances, underlying synthetic strategies, and potential challenges.
The strategic choice between different protected threonine derivatives fundamentally dictates the overall solid-phase peptide synthesis (SPPS) methodology. This compound is primarily utilized within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, while Fmoc-Thr(tBu)-OH is the standard for the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.
Performance and Strategic Comparison
The performance of these two threonine derivatives is intrinsically linked to the advantages and disadvantages of their respective synthesis strategies.
| Feature | This compound (in Boc/Bzl Strategy) | Fmoc-Thr(tBu)-OH (in Fmoc/tBu Strategy) |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protection | Bzl (Benzyl) | tBu (tert-butyl) |
| Nα-Deprotection | Moderate acid (e.g., TFA) | Base (e.g., piperidine) |
| Side-Chain Deprotection / Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Typical Yield | Generally high, with one study suggesting potentially higher average yields in high-throughput synthesis under "average" conditions.[1] | Generally high (>95% per coupling step) with well-established protocols.[2] |
| Purity Profile | High purity is achievable. However, the harsh final cleavage can lead to side reactions if scavengers are not used effectively.[2] | High purity is achievable. The milder conditions are beneficial for complex and modified peptides.[1] |
| Orthogonality | Not fully orthogonal as both Boc and Bzl groups are acid-labile, relying on differential acid lability for selective removal. | Fully orthogonal, with the base-labile Fmoc group and acid-labile tBu group allowing for selective deprotection. |
| Side Reactions | Benzyl cations formed during cleavage can lead to alkylation of sensitive residues like Cys and Trp.[3] | Piperidine-induced side reactions, such as aspartimide formation, can occur in susceptible sequences.[2] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a generalized workflow for SPPS, applicable to both Boc/Bzl and Fmoc/tBu strategies, with variations in the specific reagents and conditions used in each step.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol for Incorporation of Boc-Thr(Bzl)-OH in Boc/Bzl SPPS
This protocol outlines the key steps for incorporating a Boc-Thr(Bzl)-OH residue into a peptide chain using the Boc/Bzl strategy on a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM).
-
First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIPEA) in DCM.
-
Coupling of Boc-Thr(Bzl)-OH:
-
Pre-activate Boc-Thr(Bzl)-OH with a coupling agent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Washing: Thoroughly wash the resin with DCM and DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the benzyl side-chain protecting groups simultaneously using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), typically in the presence of scavengers to prevent side reactions.
Protocol for Incorporation of Fmoc-Thr(tBu)-OH in Fmoc/tBu SPPS
This protocol outlines the standard procedure for incorporating an Fmoc-Thr(tBu)-OH residue using the Fmoc/tBu strategy on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF (typically 20%).
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of Fmoc-Thr(tBu)-OH:
-
Activate Fmoc-Thr(tBu)-OH with a coupling agent such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove the tert-butyl side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
Signaling Pathways and Logical Relationships
The choice between these two threonine derivatives is not arbitrary but is guided by a logical decision-making process based on the specific requirements of the peptide being synthesized.
Caption: Decision pathway for selecting a threonine derivative in peptide synthesis.
Challenges and Side Reactions
The use of benzyl protecting groups, as in this compound, presents specific challenges. The harsh acidic conditions required for their removal can lead to the formation of reactive benzyl cations.[3] These cations can cause unwanted alkylation of sensitive amino acid residues within the peptide chain, such as cysteine and tryptophan, leading to impurities that can be difficult to remove.[3]
Catalytic transfer hydrogenation offers a milder alternative for the deprotection of benzyl groups.[4] This method can be performed on the solid support and avoids the use of strong acids, potentially preserving the integrity of sensitive peptides.
Conclusion
For the synthesis of complex, sensitive, or modified peptides, Fmoc-Thr(tBu)-OH within the Fmoc/tBu strategy is generally the preferred method.[1] Its milder reaction conditions, orthogonality of protecting groups, and extensive body of supporting literature and protocols make it a more versatile and often more reliable choice for modern peptide synthesis challenges. The selection between these derivatives should be a strategic decision based on the specific peptide sequence, desired purity, available laboratory resources, and overall project goals.
References
Validating Peptide Structures Containing H-Thr-Obzl.HCl: A Comparative Guide to NMR and Alternative Methods
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic peptides is a critical step in ensuring purity, function, and safety. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural validation of peptides incorporating the protected amino acid L-Threonine benzyl ester hydrochloride (H-Thr-Obzl.HCl).
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier, non-destructive technique for the comprehensive structural elucidation of peptides in solution.[1] It provides atom-level information on connectivity, conformation, and dynamics, making it exceptionally powerful for confirming the successful incorporation and integrity of protected amino acids like this compound.
Performance Comparison: NMR vs. Alternatives
While NMR offers unparalleled detail, other techniques provide complementary or faster methods for peptide analysis. The choice of method often depends on the specific information required, sample availability, and throughput needs.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography | Circular Dichroism (CD) |
| Primary Information | 3D structure, conformation, dynamics, atomic connectivity | Molecular weight, sequence, post-translational modifications | High-resolution 3D structure in solid state | Secondary structure content (α-helix, β-sheet) |
| Sample State | Solution | Solid or solution | Crystalline solid | Solution |
| Sample Amount | High (mg range) | Very Low (pmol to fmol range)[2] | High (mg range), requires good quality crystals | Low (μg to mg range) |
| Resolution | Atomic | Molecular | Atomic | Low (secondary structure level) |
| Strengths | - Detailed 3D structure in solution - Non-destructive[1] - Can study dynamics and interactions | - High sensitivity[2] - High throughput - Accurate mass determination | - Unambiguous atomic resolution structure[3] | - Rapid assessment of folding[4] - Sensitive to conformational changes |
| Limitations | - Lower sensitivity[2] - Requires larger sample amounts - Complex data analysis | - No direct 3D structural information - Can be destructive | - Requires crystallization, which can be a major bottleneck[5] - Structure is in a non-physiological solid state | - Provides only an average of secondary structure - No atomic-level detail |
Interpreting NMR Data for this compound Peptides
The successful incorporation of this compound into a peptide can be unequivocally verified by characteristic signals in both ¹H and ¹³C NMR spectra. The benzyl protecting group on the ester and the hydrochloride salt will influence the chemical shifts of the threonine residue's protons and carbons.
Below is a table of expected ¹H and ¹³C NMR chemical shifts for the this compound residue within a peptide, based on data for L-Threonine benzyl ester hydrochloride and general chemical shift principles.[6][7]
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (from 2D NMR) |
| Threonine α-H | ~4.0 - 4.5 | ~58 - 62 | COSY to β-H; NOE to backbone NH |
| Threonine β-H | ~4.2 - 4.7 | ~65 - 69 | COSY to α-H and γ-CH₃ |
| Threonine γ-CH₃ | ~1.2 - 1.5 | ~18 - 22 | COSY to β-H |
| Benzyl Ester CH₂ | ~5.2 - 5.4 | ~67 - 71 | NOE to aromatic protons |
| Benzyl Ester Aromatic H | ~7.3 - 7.5 | ~128 - 136 | COSY correlations within the aromatic ring |
| Amine NH₃⁺ | ~8.0 - 8.5 (broad) | N/A | Exchange with solvent, may not show clear correlations |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for NMR, Mass Spectrometry, and Circular Dichroism analysis of a synthetic peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the steps for acquiring and analyzing 2D NMR data for a peptide containing this compound.[8]
-
Sample Preparation:
-
Dissolve 5-10 mg of the lyophilized peptide in 500 µL of a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O with a suitable buffer).
-
The final peptide concentration should be in the range of 1-5 mM.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample purity and concentration.
-
Record a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) spectrum to identify amino acid spin systems. A typical mixing time for peptides is 60-80 ms.[9]
-
Record a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations, which are crucial for determining the 3D structure. Use a mixing time of 150-300 ms.
-
If required, acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons. This requires a ¹³C-labeled sample or a high-sensitivity spectrometer.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances for each amino acid spin system using the TOCSY spectrum.
-
Use the NOESY/ROESY spectrum to establish sequential connections between amino acid residues and identify long-range interactions that define the peptide's fold.
-
Confirm the presence of the benzyl ester by identifying NOEs between the benzyl CH₂ protons and the aromatic protons.
-
Mass Spectrometry (MS) Protocol
This protocol describes a typical bottom-up approach for peptide analysis using LC-MS/MS.[10][11]
-
Sample Preparation:
-
Dissolve a small amount of the peptide (10-100 pmol) in a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
For larger peptides or proteins, perform an enzymatic digestion (e.g., with trypsin) to generate smaller fragments suitable for MS analysis. This step is generally not required for synthetic peptides unless sequence confirmation of a long peptide is needed.
-
Desalt the sample using a C18 ZipTip or equivalent to remove salts and detergents that can interfere with ionization.[12]
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptide solution into a liquid chromatography (LC) system coupled to a mass spectrometer.
-
Separate the peptides on a reverse-phase column (e.g., C18) using a gradient of increasing organic solvent (e.g., acetonitrile) with 0.1% formic acid.
-
Ionize the eluting peptides using electrospray ionization (ESI).
-
Acquire mass spectra in a data-dependent mode, where the instrument performs a full MS scan followed by MS/MS fragmentation of the most intense precursor ions.
-
-
Data Analysis:
-
Analyze the MS data to confirm the molecular weight of the peptide.
-
Use the MS/MS fragmentation data to confirm the amino acid sequence. Search the fragmentation data against the expected peptide sequence using software like Mascot or SEQUEST.
-
Circular Dichroism (CD) Spectroscopy Protocol
This protocol is for assessing the secondary structure of the peptide in solution.[4]
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low UV absorbance below 200 nm.
-
Dilute the stock solution to a final concentration of approximately 100 µM.[4]
-
Prepare a matched buffer blank solution.
-
-
Data Acquisition:
-
Use a quartz cuvette with a 1 mm path length.
-
Record a baseline spectrum of the buffer blank from 190 nm to 260 nm.
-
Record the CD spectrum of the peptide sample using the same instrument settings.
-
Typical parameters include a scanning speed of 50 nm/min, a bandwidth of 1.0 nm, and an integration time of 1-2 seconds. Acquire 3-5 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity.
-
Analyze the resulting spectrum for characteristic features of secondary structures. For example, α-helices show negative bands around 222 nm and 208 nm and a positive band around 192 nm.
-
Visualizations
The following diagrams illustrate the experimental workflow for NMR-based peptide validation and a comparison of the different structural validation techniques.
Caption: Workflow for peptide structure validation using NMR spectroscopy.
Caption: Comparison of information obtained from different analytical techniques.
References
- 1. peptide.com [peptide.com]
- 2. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Benzyl D-threoninate--hydrogen chloride (1/1) | C11H16ClNO3 | CID 56973685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Threonine Benzyl Ester Hydrochloride(33645-24-8) 1H NMR [m.chemicalbook.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. 1H NMR study of protected and unprotected kainoid amino acids: facile assignment of C-4 stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000167) [hmdb.ca]
- 10. NMR Database for Faster Structural Data | CAS [cas.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. spectrabase.com [spectrabase.com]
Safety Operating Guide
Proper Disposal Procedures for H-Thr-Obzl.HCl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like H-Thr-Obzl.HCl (L-Threonine benzyl ester hydrochloride) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates risks of contamination and chemical reactions but also ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for this compound. While specific regulations may vary, the consistent recommendation is to dispose of chemical waste in accordance with federal, state, and local environmental control regulations.[1][2][3]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is essential. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemically resistant gloves
-
Laboratory coat
In situations where dust or aerosols may be generated, additional respiratory protection may be necessary.[2] Engineering controls, such as fume hoods or other local exhaust ventilation, should be utilized to minimize exposure.[1][2][3]
Spill Management:
-
Small Spills: For minor spills, use appropriate tools to carefully sweep up the solid material and place it into a designated and properly labeled waste disposal container.[1][2]
-
Large Spills: In the event of a larger spill, use a shovel to collect the material into a suitable waste container.[1] Avoid generating dust during cleanup. Ensure the area is well-ventilated.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, CAS number (33645-24-8), and any relevant hazard warnings.
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Decontamination:
-
For empty containers that held this compound, rinse them thoroughly with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).
-
The rinsate should be collected and treated as hazardous waste, to be disposed of in the same manner as the chemical itself.
-
-
Chemical Waste Disposal:
-
Place all solid this compound waste, including contaminated materials like weighing paper and gloves, into the designated, labeled waste container.
-
Ensure the container is securely sealed to prevent any leakage or release of dust.
-
-
Storage Pending Disposal:
-
Arrangement for Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide them with a complete and accurate description of the waste, including its chemical composition and quantity.
-
Key Safety and Hazard Data
For quick reference, the following table summarizes the key safety information for this compound.
| Parameter | Information |
| Chemical Name | L-Threonine benzyl ester hydrochloride |
| Synonyms | H-Thr-OBzl·HCl |
| CAS Number | 33645-24-8 |
| Molecular Formula | C11H16ClNO3 |
| Potential Health Effects | May be harmful if inhaled, ingested, or absorbed through the skin. May cause irritation to the respiratory tract, skin, and eyes.[2][3] |
| Incompatible Materials | Strong oxidizing agents.[1][3] |
| Hazardous Decomposition Products | Under fire conditions, may produce oxides of carbon and nitrogen, and hydrogen chloride gas.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
